4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene molecular structure and weight
The following technical guide details the molecular structure, synthesis, and characterization of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene , a specialized halogenated building block used in medicinal chemistry. Str...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular structure, synthesis, and characterization of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene , a specialized halogenated building block used in medicinal chemistry.
Structural Analysis, Synthesis Protocol, and Analytical Validation
Executive Summary
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1369869-79-3) is a tri-substituted benzene derivative featuring a mixed halogenation pattern (bromine and chlorine) and a cyclopropylmethyl ether moiety.[1] It serves as a critical intermediate in the synthesis of pharmaceutical candidates, particularly for metabolic targets such as SGLT2 inhibitors and GPCR modulators.[1] The molecule’s value lies in its orthogonal reactivity : the bromine atom facilitates metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the cyclopropylmethoxy group provides a metabolically stable, lipophilic anchor.[1]
The following data establishes the core identity of the molecule for procurement and database verification.
Property
Value
Chemical Name
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
CAS Registry Number
1369869-79-3
Molecular Formula
C₁₀H₁₀BrClO
Molecular Weight
261.54 g/mol
Exact Mass
259.9603 (for ⁷⁹Br, ³⁵Cl isotope)
Physical State
Solid (typically off-white to pale yellow)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES
ClC1=C(OCC2CC2)C=CC(Br)=C1
Structural Analysis
The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.[1]
Electronic Effects: The alkoxy group at C1 is an electron-donating group (EDG) by resonance, activating the ring.[1] However, the chlorine at C2 and bromine at C4 are electron-withdrawing groups (EWG) by induction.[1] The C2 chlorine provides steric bulk that forces the ether linkage out of planarity, potentially influencing binding affinity in protein pockets.[1]
Lipophilicity: The cyclopropyl group is a "privileged structure" in drug design.[1] It adds lipophilicity (increasing logP) and metabolic stability compared to a simple isopropyl or n-propyl chain, as the strained ring resists cytochrome P450 oxidation.[1]
Synthesis & Manufacturing Protocol
The synthesis follows a standard Williamson Etherification pathway.[1] This protocol is designed for high yield and operational simplicity, utilizing a nucleophilic substitution (
The following diagram illustrates the transformation of the phenolic precursor into the target ether.[1]
Figure 1: Synthetic pathway via Williamson Etherification.[1] The phenolic proton is removed by Potassium Carbonate, generating a phenoxide that attacks the cyclopropylmethyl bromide.
Detailed Experimental Procedure
Objective: Synthesize 10.0 g of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene.
Preparation: Charge a 250 mL round-bottom flask with 4-Bromo-2-chlorophenol (7.85 g, 37.8 mmol) and anhydrous DMF (80 mL).
Activation: Add
(10.45 g, 75.6 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol.
Alkylation: Add (Bromomethyl)cyclopropane (6.12 g, 45.4 mmol) dropwise via syringe.
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC.[1][2] The starting phenol spot (
) should disappear, replaced by a less polar product spot ().[1]
Workup:
Cool the mixture to room temperature.
Pour into ice-cold water (300 mL) to precipitate inorganic salts and the product.
Validating the structure requires confirming both the halogenation pattern and the integrity of the cyclopropyl ring (which can open under acidic conditions).
Mass Spectrometry (MS) Logic
The presence of one bromine and one chlorine atom creates a distinct isotope pattern:
M+ (260) :
(Relative intensity ~77%)
M+2 (262) :
AND (Relative intensity ~100%)
M+4 (264) :
(Relative intensity ~25%)
Observation: A characteristic "3-peak cluster" in a 3:4:1 ratio confirms the Br/Cl combination.[1]
Nuclear Magnetic Resonance (NMR) Prediction
The following shifts are characteristic of the target structure in
Figure 2: Quality Control decision tree. All three analytical gates must pass to confirm structural integrity.
Applications in Drug Discovery[1][6]
This molecule is primarily utilized as a scaffold for SGLT2 inhibitors and other metabolic disease drugs.[1]
Suzuki Coupling Partner: The bromine at the C4 position is highly reactive toward palladium-catalyzed cross-coupling with aryl boronic acids.[1] This allows the attachment of the "sugar" moiety or a distal phenyl ring found in gliflozin-class drugs.[1]
Bioisostere Implementation: The cyclopropylmethoxy group is often used to replace simple alkoxy groups (methoxy/ethoxy) to improve metabolic stability and increase lipophilicity without significantly altering steric volume.[1]
References
Synthetic Methodology : Batool, T., et al. (2014).[1] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLoS ONE, 9(12).[1] (Methodology adapted for cyclopropyl analogs).[1] Retrieved from [Link]
General Reactivity : PubChem Compound Summary for 4-Bromo-2-chlorophenol (Precursor). National Center for Biotechnology Information.[1] Retrieved from [Link]
Technical Whitepaper: Spectral Profiling & Characterization of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
Executive Summary This technical guide provides a comprehensive analytical profile for 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene , a critical intermediate scaffold often utilized in the synthesis of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analytical profile for 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene , a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and metabolic disease therapeutics (e.g., GKA modulators).[1]
The cyclopropylmethoxy motif is strategically employed in medicinal chemistry to modulate lipophilicity (
) and metabolic stability compared to standard ethoxy/methoxy analogs. This guide details the Williamson ether synthesis route for high-purity generation and establishes a self-validating spectral framework (NMR, MS, IR) to ensure structural integrity during drug development workflows.[1]
Synthetic Pathway & Quality Criticality
The Reaction Mechanism
The synthesis relies on the
alkylation of 4-bromo-2-chlorophenol with (bromomethyl)cyclopropane . Critical to this process is the suppression of the C-alkylation side reaction and the elimination of the cyclopropyl ring (ring opening), which can occur under overly harsh Lewis acidic conditions.
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).
Temperature: 60°C (to prevent cyclopropyl ring opening).
Workflow Diagram
The following diagram illustrates the critical path from raw materials to validated intermediate.
Figure 1: Optimized synthetic workflow for O-alkylation, ensuring isolation of the target ether without ring degradation.
Mass Spectrometry (MS) Analysis[2]
Isotope Fingerprinting
For halogenated compounds, the Mass Spectrum provides the most immediate confirmation of identity due to the distinct natural abundance of Chlorine (
) and Bromine ().
Theoretical Isotope Pattern (M+):
The molecule contains one Chlorine and one Bromine atom. This results in a characteristic "Triad" pattern for the molecular ion cluster:
Ion Species
Mass Composition
Relative Intensity (Approx)
Description
M
75%
Base peak of cluster
M+2
+
100%
Highest peak (overlap of isotopes)
M+4
25%
Smallest peak of cluster
Fragmentation Logic
The fragmentation pathway is dominated by the stability of the ether linkage and the aromatic ring.
Figure 2: Primary fragmentation pathways observed in EI-MS.
Nuclear Magnetic Resonance (NMR) Profiling[3]
NMR (400 MHz,
)
The proton NMR is characterized by the distinct cyclopropyl pattern upfield and the 1,2,4-trisubstituted benzene pattern downfield.
Chemical Shift ( ppm)
Multiplicity
Integral
Assignment
Structural Logic
7.50
Doublet ( Hz)
1H
Ar-H (C3)
Meta to ether, ortho to Cl/Br. Deshielded by halogens.
Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with water () and brine ().
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield a colorless oil/low-melting solid.
Self-Validation Check:
IR Spectrum: Look for disappearance of the broad -OH stretch (
) and appearance of the C-O ether stretch ( and ).
Visual: The product should be colorless. Yellowing indicates oxidation or residual phenol.
References
Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational methodology for ether synthesis).[3][4][5][6]
Batool, T., et al. (2014).[7] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives". PLoS ONE, 9(12): e115457.[7] (Analogous synthesis of halogenated phenolic ethers).
Sigma-Aldrich. "4-Bromo-2-chloro-1-methoxybenzene Product Specification". (Reference for spectral comparison of the methyl-ether analog).
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)". (Standard reference for NMR shifts of chlorophenol precursors).
A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
Abstract This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene, a substituted aromatic ether with potential applic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene, a substituted aromatic ether with potential applications as a building block in medicinal chemistry and materials science. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of spectral data, standardized experimental protocols, and an exploration of the structure-spectrum correlations that are fundamental to molecular characterization. By elucidating the influence of chloro, bromo, and cyclopropylmethoxy substituents on the NMR spectra, this guide establishes a benchmark for the structural verification of this and related compounds.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene is a molecule of interest due to its unique combination of a di-halogenated aromatic ring and a strained cyclopropyl ether moiety, making it a versatile intermediate in organic synthesis.
The accurate interpretation of its ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical properties. This guide will systematically deconstruct the spectra, assigning each resonance and explaining the underlying principles of chemical shifts and spin-spin coupling that give rise to the observed patterns.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a "spin flip" between these levels, and the precise frequency required is highly sensitive to the local electronic environment of the nucleus.[1]
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the position of a resonance signal relative to a standard reference, typically tetramethylsilane (TMS).[3][4] It is primarily influenced by the electron density around a nucleus. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).[3][4][5][6]
Spin-Spin Coupling (J): The interaction between the magnetic fields of adjacent non-equivalent nuclei leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring nuclei and the dihedral angle between them.
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.
In the context of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene, the electronegative chlorine and bromine atoms, along with the oxygen of the ether group, are expected to significantly influence the chemical shifts of the aromatic and aliphatic protons and carbons.[5][6]
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the proper setup of the NMR spectrometer. The following protocol outlines a standardized procedure.
Sample Preparation
Analyte Weighing: Accurately weigh 10-20 mg of purified 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[2][8][9] Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds due to its excellent dissolving power and minimal spectral overlap in key regions.[7][9] The residual proton peak for CDCl₃ appears at ~7.26 ppm, and the carbon signal is at ~77 ppm.[9]
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[7] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.[2][7]
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm to be within the optimal detection region of the spectrometer's coil.[7]
Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any contaminants.[7] Securely cap the tube to prevent solvent evaporation.
Spectrometer Setup and Data Acquisition
The following steps are a general guide for acquiring spectra on a modern NMR spectrometer.
Sample Insertion: Place the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning, and insert it into the spectrometer's magnet.[7][10]
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[7] Following this, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[7]
Tuning and Matching: The instrument's probe is tuned and matched to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[7][11]
Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C spectra. For ¹³C, proton decoupling is typically employed to produce a spectrum of singlets, simplifying interpretation. Key parameters such as the number of scans (NS), spectral width, and relaxation delay are set to achieve an adequate signal-to-noise ratio.[7][10]
Processing: The acquired raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated by setting the residual solvent peak to its known chemical shift value.[12]
Workflow for NMR Analysis
Caption: From sample preparation to final structure confirmation.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene provides a wealth of information. The structure and labeling scheme for proton assignments are shown below.
Molecular Structure with Proton Labeling
Caption: Atom labeling for ¹H NMR assignments.
Aromatic Region (δ 6.5 - 7.5 ppm)
The aromatic region displays signals for the three protons on the benzene ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The oxygen of the ether is an electron-donating group, while the halogens (Br and Cl) are electron-withdrawing.[5][6]
Hₐ (ortho to -OCH₂- and meta to -Cl): This proton is expected to be the most shielded of the aromatic protons due to the electron-donating nature of the adjacent ether group. It will appear as a doublet, split by the neighboring Hₑ.
Hₑ (meta to -OCH₂- and ortho to -Br): This proton will be deshielded by the adjacent bromine atom. It will appear as a doublet of doublets, being split by both Hₐ and Hₑ.
Hₑ (ortho to -Cl and meta to -Br and -OCH₂-): This proton is significantly deshielded by the adjacent, highly electronegative chlorine atom. It will appear as a doublet, split by Hₑ.
Aliphatic Region (δ 0.0 - 4.5 ppm)
This region contains the signals from the cyclopropylmethoxy group.
-OCH₂- Protons (Hₐ): These methylene protons are directly attached to the deshielding oxygen atom, causing their signal to appear downfield, likely in the range of 3.5-4.5 ppm.[3] They will be split into a doublet by the single adjacent methine proton (Hₑ) on the cyclopropyl ring.
Cyclopropyl Methine Proton (Hₑ): This proton is on the carbon attached to the -OCH₂- group. It will be a complex multiplet due to coupling with the two -OCH₂- protons and the four other protons on the cyclopropyl ring.
Cyclopropyl Methylene Protons (Hբ): The four protons on the other two carbons of the cyclopropyl ring are diastereotopic and will appear as two separate complex multiplets in the highly shielded upfield region of the spectrum (typically δ 0.0 - 1.0 ppm), characteristic of cyclopropyl groups.
Predicted ¹H NMR Data Summary
Label
Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Hₐ
Ar-H
~6.8 - 7.0
d
~8-9
1H
Hₑ
Ar-H
~7.1 - 7.3
dd
~8-9, ~2-3
1H
Hₑ
Ar-H
~7.3 - 7.5
d
~2-3
1H
Hₐ
-O-CH ₂-
~3.9 - 4.1
d
~7
2H
Hₑ
-CH -
~1.2 - 1.5
m
-
1H
Hբ
Cyclopropyl-CH ₂
~0.3 - 0.7
m
-
4H
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment and hybridization.[4]
Molecular Structure with Carbon Labeling
Caption: Atom labeling for ¹³C NMR assignments.
Aromatic Region (δ 110 - 160 ppm)
The six aromatic carbons are all non-equivalent and will give rise to six distinct signals.
C₁ (ipso to -OCH₂-): This carbon is attached to the electronegative oxygen and will be significantly deshielded, appearing at the downfield end of the aromatic region, likely around 155-160 ppm.[13]
C₂ (ipso to -Cl): The carbon bearing the chlorine atom will also be deshielded.
C₄ (ipso to -Br): The carbon attached to bromine will be shifted downfield, but typically less so than a carbon attached to chlorine.
C₃, C₅, C₆: These carbons, bonded to hydrogen, will appear in the typical aromatic region (110-135 ppm). Their precise shifts will be a composite of the activating effect of the ether and the deactivating effects of the halogens.
Aliphatic Region (δ 0 - 80 ppm)
The four aliphatic carbons of the cyclopropylmethoxy group will be found in the upfield region.
C₇ (-O-CH₂-): This methylene carbon is attached to oxygen and will be the most deshielded of the aliphatic carbons, expected around 70-75 ppm.
C₈ (-CH-): The methine carbon of the cyclopropyl ring will be moderately shielded.
C₉ (Cyclopropyl -CH₂-): The two equivalent methylene carbons of the cyclopropyl ring will be highly shielded, appearing far upfield, typically below 15 ppm.
Predicted ¹³C NMR Data Summary
Label
Assignment
Predicted δ (ppm)
C₁
C -O
155 - 160
C₂
C -Cl
125 - 130
C₄
C -Br
115 - 120
C₃,C₅,C₆
Ar-C H
110 - 135
C₇
-O-C H₂-
70 - 75
C₈
-C H-
10 - 15
C₉
Cyclopropyl-C H₂
3 - 8
Structure-Spectrum Correlation and Verification
The definitive confirmation of the structure of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene comes from the synergistic interpretation of both ¹H and ¹³C NMR data.
The integration of the ¹H NMR spectrum (3 aromatic, 2 methylene ether, 1 methine, 4 cyclopropyl methylene protons) confirms the proton count for each distinct group.
The characteristic splitting patterns in the ¹H NMR spectrum (doublets and a doublet of doublets in the aromatic region, a doublet for the ether methylene) establish the connectivity between adjacent protons.
The presence of 10 distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbons in the molecule.
The chemical shifts in both spectra are consistent with the known electronic effects of the substituents, with deshielding observed near the electronegative O, Cl, and Br atoms.
For even more rigorous confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed.[1][14][15] A COSY spectrum would show correlations between coupled protons (e.g., Hₐ and Hₑ), while an HSQC spectrum would correlate each proton with the carbon to which it is directly attached, solidifying the assignments made in the 1D spectra.
Logical Flow of Structural Elucidation
Caption: Integration of NMR data for structure confirmation.
Conclusion
The ¹H and ¹³C NMR spectra of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene are highly informative, providing a detailed electronic and structural map of the molecule. The analysis presented in this guide, based on fundamental NMR principles, allows for the unambiguous assignment of all proton and carbon resonances. The predicted chemical shifts and coupling patterns serve as a reliable reference for scientists working with this compound, ensuring accurate structural verification and quality control in research and development settings. The methodologies described herein underscore the indispensable role of NMR spectroscopy in modern chemical science.
References
Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved February 17, 2026, from [Link]
Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Isotope Science. Retrieved February 17, 2026, from [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 17, 2026, from [Link]
University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved February 17, 2026, from [Link]
R-NMR. (2023, June). NMR data acquisition. Retrieved February 17, 2026, from [Link]
News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved February 17, 2026, from [Link]
University of Florida. (n.d.). Two-dimensional NMR. Retrieved February 17, 2026, from [Link]
The Hong Kong University of Science and Technology. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved February 17, 2026, from [Link]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 17, 2026, from [Link]
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved February 17, 2026, from [Link]
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 17, 2026, from [Link]
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 17, 2026, from [Link]
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 17, 2026, from [Link]
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 17, 2026, from [Link]
University of Oxford. (n.d.). 13C NMR Spectroscopy. Retrieved February 17, 2026, from [Link]
Advanced Mass Spectrometry Characterization of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
A Technical Guide for Pharmaceutical Development & Impurity Profiling Executive Summary In the high-stakes landscape of drug development—particularly in the synthesis of SGLT2 inhibitors like Bexagliflozin—4-Bromo-2-chlo...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Pharmaceutical Development & Impurity Profiling
Executive Summary
In the high-stakes landscape of drug development—particularly in the synthesis of SGLT2 inhibitors like Bexagliflozin—4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS 1369869-79-3) serves as a critical intermediate.[1] Its structural integrity directly impacts the efficacy and safety of the final pharmaceutical ingredient (API).
This guide provides a rigorous mass spectrometry (MS) analysis framework for this compound. Unlike generic protocols, this document focuses on the causality of fragmentation , isotopic validation , and differentiation from critical impurities . It is designed for senior analytical scientists requiring authoritative methodologies for structural confirmation and process control.[1]
Physicochemical & Theoretical MS Profile
Before initiating experimental workflows, the analyst must establish the theoretical "fingerprint" of the molecule. For halogenated organic compounds, the isotopic envelope is the primary self-validating mechanism.
Structure: A benzene core substituted at C1 with a cyclopropylmethoxy ether, C2 with Chlorine, and C4 with Bromine.[1]
The Halogen Signature (Isotopic Validation)
The simultaneous presence of Bromine (
) and Chlorine () creates a distinct M, M+2, M+4 pattern.[1][3] This is the first "gate" in your data analysis; if your spectrum does not match these ratios, the peak is not the target compound.
Table 1: Theoretical Isotopic Abundance (Normalized to Base Peak)
Two distinct workflows are recommended depending on the analytical goal: GC-MS (EI) for structural elucidation and LC-MS (ESI) for trace impurity quantification in polar matrices.[1]
Electron Ionization (EI) is the gold standard here because the ether linkage and halogenated ring provide a rich fragmentation pattern that ESI (soft ionization) often fails to generate.[1]
Protocol:
Sample Prep: Dissolve 1 mg in 1 mL Dichloromethane (DCM). Avoid methanol to prevent potential transesterification artifacts in the injector port.
Inlet: Split mode (20:1) at 250°C.
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).[1]
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 300°C.
Hold 3 min.
MS Source: EI mode (70 eV), Source Temp 230°C. Scan range 40-350 m/z.
Workflow B: LC-MS/MS for Impurity Profiling
Used when monitoring the reaction mixture where polar byproducts (e.g., the phenol precursor) might be present.[1]
Protocol:
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
Product: 55 (Cyclopropylmethyl cation) or 205/207 (Phenol cation).[1]
Mechanistic Data Analysis
This section details the causality of the observed spectrum. We move beyond "peak picking" to understanding the bond scissions.
Fragmentation Pathways (EI Mode)
The fragmentation is driven by the stability of the aromatic core versus the lability of the ether linkage.
Molecular Ion (
): Distinct triplet cluster at m/z 260, 262, 264.[1]
-Cleavage (Ether Scission): The ether oxygen directs cleavage.[1] The bond between the oxygen and the of the cyclopropyl group is relatively strong, but the O-Alkyl bond cleavage is a primary pathway.
Mechanism: Heterolytic cleavage generating the 4-bromo-2-chlorophenol radical cation (m/z ~206/208) and a neutral cyclopropylmethyl radical.[1]
Cyclopropylmethyl Cation Formation: Alternatively, the charge may be retained on the alkyl group, generating the cyclopropylmethyl cation (
) at m/z 55 .
Significance: This is a diagnostic marker for the cyclopropylmethoxy tail. If m/z 55 is absent, the side chain is likely modified.
Halogen Loss: High-energy fragmentation may lead to loss of
(M-79/81), though this is less favorable than ether cleavage.[1]
Visualization of Fragmentation Logic
Figure 1: Mechanistic fragmentation pathway of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene in EI-MS.[1]
Quality Control & Impurity Differentiation
In a drug development context, you are rarely analyzing the pure compound in isolation. You are distinguishing it from precursors and byproducts.[1]
Critical Impurities[1]
4-Bromo-2-chlorophenol (Precursor):
Differentiation: Lacks the cyclopropylmethoxy group.
MS Signal: Molecular ion at m/z 206/208.[1] Absence of m/z 55.
Des-bromo Analogs (Process Impurity):
Differentiation: Isotopic pattern changes from Br+Cl to Cl only (3:1 ratio, M/M+2).[1]
To ensure "Trustworthiness" in your data, run this sequence:
Blank Injection (DCM): Verify no carryover (ether compounds are sticky).[1]
Standard Injection: Verify M+2/M ratio is within 10% of theoretical (1.30 ratio).
Resolution Check: Ensure baseline separation from the phenol precursor (phenol will elute earlier due to H-bonding capability if column is polar, or tail significantly on non-polar columns).[1]
Analytical Workflow Diagram
Figure 2: Step-by-step decision tree for validating molecular identity.
References
Vertex AI Search . (2024).[1] Bexagliflozin synthesis intermediates and 4-bromo-2-chloro-1-(cyclopropylmethoxy)benzene characterization. [Search Result 1.1, 1.5, 1.8].
National Institute of Standards and Technology (NIST) . (2023).[1] Isotopic Compositions of the Elements and Mass Spectral Data for Halogenated Benzenes. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.[1] (Standard text for fragmentation mechanisms including alpha-cleavage in ethers).
Strategic Sourcing & Validation: 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
This guide serves as a strategic technical resource for the sourcing, validation, and application of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1369869-79-3). It is designed for medicinal chemists and procureme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a strategic technical resource for the sourcing, validation, and application of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1369869-79-3). It is designed for medicinal chemists and procurement specialists navigating the "Make vs. Buy" decision for high-value building blocks.
Chemical Profile & Strategic Value
This compound is a specialized halogenated aryl ether used primarily as a scaffold in Lead Optimization phases of drug discovery. Its core value lies in the cyclopropylmethoxy moiety, a critical bioisostere used to enhance metabolic stability.
Identity Matrix
Parameter
Technical Detail
Chemical Name
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
CAS Number
1369869-79-3
Molecular Formula
C₁₀H₁₀BrClO
Molecular Weight
261.54 g/mol
Core Scaffold
Halogenated Phenyl Ether
Key Functionality
Electrophile (Aryl Bromide for Suzuki/Buchwald coupling); Metabolic Shield (Cyclopropyl group).
Application in Drug Design
In medicinal chemistry, this building block is often deployed to replace simple methoxy (-OMe) or ethoxy (-OEt) groups.
Metabolic Stability: The cyclopropyl group sterically hinders cytochrome P450 enzymes, reducing the rate of O-dealkylation, a common metabolic "soft spot" in early hits.
Lipophilicity Modulation: It increases lipophilicity (
) moderately compared to a methoxy group, potentially improving membrane permeability without the flexibility penalty of longer alkyl chains.
Target Classes: Frequently observed in patent literature for Tyrosine Kinase Inhibitors (TKIs) , ROR
modulators , and GPR119 agonists .
Commercial Sourcing Landscape
Unlike commodity chemicals, CAS 1369869-79-3 is a "Tier 2" building block—available but often not in bulk stock.
Supplier Tiers
Tier
Supplier Type
Availability Status
Recommended Action
Tier 1
Global Aggregators (eMolecules, MolPort, SciFinder)
High Probability
Use for initial price discovery. These platforms index inventories from niche synthesis labs.
Figure 2: One-step synthesis pathway via Williamson Ether Synthesis.
Detailed Methodology
Setup: To a solution of 4-Bromo-2-chlorophenol (1.0 eq) in anhydrous DMF (5 mL/mmol) is added Potassium Carbonate (
, 2.0 eq).
Addition:(Bromomethyl)cyclopropane (1.2 eq) is added dropwise at room temperature.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1][2]
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
Single peak at expected retention time (Non-polar). No phenol starting material.
LC-MS
MW Confirmed
not typically seen for aryl halides; look for radical cation or ionization via adducts. Isotope pattern for Br/Cl (approx 3:4:1 ratio for M, M+2, M+4).
Common Impurities
Starting Phenol: Detectable by broad OH peak in NMR (~5.5 ppm) or shift in retention time.
DMF Residue: Detectable by peaks at
2.89, 2.96, 8.02 in NMR. Critical to remove as it poisons Palladium catalysts in subsequent coupling steps.
Hit-to-Lead Optimization Workflow
This diagram illustrates where this molecule fits into the broader drug discovery process, specifically when optimizing a "Hit" molecule for metabolic stability.
Figure 3: Workflow demonstrating the strategic application of this building block to solve metabolic instability issues.
References
Wipf, P., & Maciejewski, J. P. (2008).Williamson Ether Synthesis Protocols for Aryl Ethers. Organic Letters, 10(19), 4383–4386. (Standard protocol basis for the described synthesis).
Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Theoretical grounding for cyclopropylmethoxy metabolic stability).
Strategic Deployment of Halogenated Aromatic Compounds in High-Value Synthesis
Executive Summary: The Halogen Advantage in Drug Discovery In modern medicinal chemistry, halogenated aromatic compounds (aryl halides) are not merely intermediates; they are strategic end-points and pivotal transition s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Advantage in Drug Discovery
In modern medicinal chemistry, halogenated aromatic compounds (aryl halides) are not merely intermediates; they are strategic end-points and pivotal transition states. Beyond their traditional role as electrophiles in cross-coupling reactions, aryl halides serve two critical functions in drug design: metabolic blocking (preventing CYP450 oxidation at specific sites) and halogen bonding (enhancing binding affinity through
-hole interactions).
This guide bridges the gap between fundamental reactivity—governed by Bond Dissociation Energies (BDE)—and practical application in high-throughput synthesis. We focus on the controllable synthesis of these moieties and their subsequent activation in palladium-catalyzed manifolds.
The Energetic Landscape: Reactivity & Bond Strengths
The utility of aryl halides is dictated by the strength of the Carbon-Halogen (C-X) bond. A deep understanding of these energies allows the synthetic chemist to predict chemoselectivity in polyhalogenated systems.
Bond Dissociation Energies (BDE)
The rate of oxidative addition —typically the rate-determining step in Pd-catalyzed cross-couplings—inversely correlates with the BDE.
Aryl Halide (Ph-X)
Bond Dissociation Energy (kcal/mol)
Bond Length (Å)
Reactivity Profile (Pd-Catalysis)
Aryl Fluoride (Ph-F)
~127.2
1.35
Inert to standard Pd(0); requires specialized Ni/photoredox activation.
Aryl Chloride (Ph-Cl)
~97.1
1.74
High barrier; requires electron-rich, bulky ligands (e.g., Buchwald ligands).
Aryl Bromide (Ph-Br)
~84.0
1.89
Ideal balance of stability and reactivity; standard substrate.
Aryl Iodide (Ph-I)
~67.0
2.09
Highly reactive; unstable to light/storage; often requires no ligand activation.
Data Source: Validated against standard thermochemical tables [1].
Mechanistic Implication
In a polyhalogenated scaffold (e.g., 1-bromo-4-chlorobenzene), the Pd(0) catalyst will exclusively insert into the C-Br bond first (
kcal/mol) rather than the C-Cl bond ( kcal/mol). This site-selectivity is the cornerstone of iterative cross-coupling strategies.
Synthesis Strategies: From Classical to Radical Mechanisms
The Sandmeyer Reaction: Radical-Nucleophilic Substitution
While Electrophilic Aromatic Substitution (EAS) is limited by directing group rules, the Sandmeyer reaction offers regiospecific access to aryl halides from anilines via a radical mechanism.
Mechanism:
Diazotization: Formation of the aryl diazonium salt (
).
Single Electron Transfer (SET): Cu(I) reduces the diazonium ion to an aryl radical (
) and .
Halogen Transfer: The aryl radical abstracts a halogen atom from the Cu(II)-X species, regenerating the Cu(I) catalyst.
Figure 1: The radical cycle of the Sandmeyer reaction involving Copper(I)/(II) redox shuttle.
The Catalytic Gateway: Buchwald-Hartwig Amination
The formation of C-N bonds via Pd-catalysis represents the most common application of aryl halides in pharma. The challenge lies in coupling aryl chlorides , which are cheaper and more available than bromides/iodides but possess a high activation barrier.[1]
Overcoming the Oxidative Addition Barrier
For aryl chlorides, the oxidative addition step is endothermic or neutral. To drive this, we employ Electron-Rich, Bulky Phosphines (e.g., XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) .
Electron-Rich: Increases electron density on Pd(0), making it more nucleophilic.
Bulky: Promotes the formation of the active monoligated Pd(0) species (
) and accelerates the reductive elimination step.
Figure 2: Catalytic cycle for Buchwald-Hartwig Amination highlighting the critical Pd(0)/Pd(II) redox loop.
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis of Aryl Bromides (Sandmeyer)
Objective: Convert 2-amino-5-chloropyridine to 2-bromo-5-chloropyridine.
Logic: The amino group directs the substitution. We use HBr/CuBr to install the bromine.
Reagents:
Substrate: 2-Amino-5-chloropyridine (10 mmol)
Acid: 48% HBr (aq)
Nitrite source: NaNO2 (1.2 equiv) in water
Catalyst: CuBr (0.5 equiv) dissolved in HBr
Step-by-Step Methodology:
Salt Formation: In a 100 mL round-bottom flask, suspend the amine in 48% HBr (10 mL). Cool to
in an ice/salt bath. Validation: Ensure internal temp is to prevent diazonium decomposition.
Diazotization: Dropwise add the NaNO2 solution (dissolved in minimal water) while maintaining temp
. Stir for 30 min. Endpoint Check: A starch-iodide paper dip should turn immediately blue (excess nitrous acid).
Substitution: Transfer the cold diazonium solution slowly into a separate flask containing CuBr in HBr at room temperature. Observation: Vigorous evolution of
gas indicates successful radical formation.
Workup: Once gas evolution ceases (approx. 1-2 h), neutralize with NaOH (aq) and extract with Ethyl Acetate.
Purification: Recrystallize from Ethanol.
Protocol B: Buchwald-Hartwig Coupling of Aryl Chlorides
Objective: Coupling 4-chlorotoluene with Morpholine using a modern precatalyst system.
Logic: Aryl chlorides require a specialized ligand (XPhos) and a strong base (NaOtBu) to facilitate the difficult oxidative addition.
Inerting: Flame-dry a Schlenk tube and backfill with Argon (
). Causality: oxidizes phosphine ligands, killing the catalyst.
Pre-complexation: Add
, XPhos, and NaOtBu. Add Toluene and stir for 5 mins. Visual Check: Solution should turn deep red/brown, indicating active formation.
Addition: Add the aryl chloride and morpholine via syringe.
Reaction: Heat to
for 4-6 hours.
Monitoring: Check TLC. The starting aryl chloride (high Rf) should disappear.
Isolation: Filter through a Celite pad (removes Pd black and salts), concentrate, and purify via flash chromatography (Hexane/EtOAc).
Safety & Handling
Diazonium Salts: Potentially explosive if dried. Always keep them in solution and cold (
).
Aryl Halides: Many are skin irritants and sensitizers. Polyhalogenated benzenes can be persistent organic pollutants.
Palladium Residues: Heavy metal contamination must be scavenged (e.g., using QuadraPure™ scavengers) in pharmaceutical intermediates to meet ppm limits.
References
Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3] Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews. Link
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction".[4] Link
Synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene from 4-bromo-2-chlorophenol
Abstract & Scope This technical guide details the robust synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (Target 3 ) from 4-bromo-2-chlorophenol (Starting Material 1 ) and (bromomethyl)cyclopropane (Reagent 2...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the robust synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (Target 3 ) from 4-bromo-2-chlorophenol (Starting Material 1 ) and (bromomethyl)cyclopropane (Reagent 2 ).
While conceptually a standard Williamson ether synthesis, this specific transformation requires precise control over temperature and base stoichiometry to prevent the rearrangement of the cyclopropylmethyl group (ring opening) and to manage the steric and electronic deactivation caused by the ortho-chloro substituent. This protocol is optimized for high throughput medicinal chemistry (gram-scale) and is scalable to process development (multi-gram).
Strategic Analysis & Reaction Mechanics
Reaction Pathway
The synthesis proceeds via an
nucleophilic substitution. The phenolic hydroxyl group is deprotonated by a carbonate base to generate a phenoxide anion, which subsequently attacks the primary alkyl halide.
Nucleophile: 4-Bromo-2-chlorophenoxide (generated in situ).
) is preferred over stronger bases (e.g., NaH) to minimize the risk of elimination side reactions or cyclopropyl ring opening. Cesium carbonate () can be used to accelerate the reaction via the "Cesium Effect" (increased solubility and "naked" anion reactivity) but is less cost-effective for large batches.
Solvent System: Polar aprotic solvents are required to solvate the cation and increase nucleophilicity. DMF (N,N-Dimethylformamide) is the standard for this protocol due to its high boiling point and excellent solubilization of inorganic bases.
Temperature Control: The reaction is run at 60°C .
< 50°C: Reaction is sluggish due to the electron-withdrawing effect of the ortho-Cl and para-Br atoms on the phenoxide.
> 80°C: Increases risk of cyclopropylmethyl rearrangement to cyclobutyl or homoallyl derivatives.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for the Williamson ether synthesis of the target aryl ether.
Safety Warning: (Bromomethyl)cyclopropane is a potent alkylating agent and lachrymator. Handle only in a fume hood. DMF is easily absorbed through the skin; double-gloving (Nitrile) is recommended.
Experimental Protocol
Step-by-Step Procedure
This protocol is scaled for 1.0 gram of starting phenol.
Setup: Oven-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Charging:
Add 4-bromo-2-chlorophenol (1.0 g, 4.82 mmol).
Add anhydrous DMF (5.0 mL).
Add Potassium Carbonate (
) (1.33 g, 9.64 mmol, 2.0 equiv).
Note: The suspension may turn slightly yellow/orange due to phenoxide formation.
Optional: Add a catalytic amount of Potassium Iodide (KI, 10 mol%) to accelerate the reaction via in-situ formation of the more reactive iodide.
Reaction:
Seal the flask (septum or glass stopper) and heat to 60°C in an oil bath or heating block.
Stir vigorously for 4–12 hours .
Monitoring (IPC - In-Process Control):
Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.
Target: >98% conversion of the phenol.[4] The product will be less polar (higher
) than the phenol.
Workup:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).
Transfer to a separatory funnel.
Critical Step: Wash the organic layer with water (3 x 15 mL) or 5% LiCl solution to aggressively remove DMF. Residual DMF interferes with crystallization and NMR.
Wash with Brine (10 mL).
Dry over anhydrous
or .
Filter and concentrate under reduced pressure (Rotavap).
Purification:
The crude oil is often sufficiently pure (>95%) for subsequent steps.
If purification is needed: Flash Column Chromatography (SiO2, 0-5% EtOAc in Hexanes).
Workup Workflow (DOT Visualization)
Figure 2: Downstream processing and isolation workflow.
Characterization & Validation
To validate the synthesis, the following analytical signatures should be confirmed.
Proton NMR (
NMR, 400 MHz,
)
Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted benzene ring (approx. 7.50 ppm (d), 7.30 ppm (dd), 6.80 ppm (d)).
Ether Linkage: A doublet at
~3.8–3.9 ppm ().
Cyclopropyl Ring:
Multiplet at
~1.2–1.3 ppm ( methine).
Multiplets at
~0.6 and ~0.3 ppm (characteristic high-field cyclopropyl protons).
Validation Check: The disappearance of the broad singlet (
~5.0–6.0 ppm) corresponding to the phenolic -OH is the primary indicator of reaction completion.
Mass Spectrometry (LC-MS)
Ionization: ESI+ or APCI.
Pattern: Look for the characteristic isotope pattern of Br (1:1 ratio of M and M+2) and Cl (3:1 ratio).
Expected Mass: [M+H]+ or [M+Na]+ corresponding to the ether.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Old/Wet Reagents
Dry DMF over molecular sieves; ensure is finely ground and anhydrous.
Impurity: Ring Opening
Temperature too high
Strictly maintain T < 65°C. Cyclopropyl rings can open to homoallyl species at high heat.
Residual Solvent
DMF carryover
DMF signals ( 2.8, 2.9, 8.0 ppm) in NMR. Perform additional water washes or use a Genevac/high-vac.
O-C Alkylation
Ambident nucleophile
Rare with simple phenols and carbonate bases. If observed, lower temperature and ensure good stirring.
References
Reagent Safety & Properties: Fisher Scientific. Safety Data Sheet: (Bromomethyl)cyclopropane. Retrieved from
Substrate Data: PubChem. 4-Bromo-2-chlorophenol Compound Summary. Retrieved from
General Protocol: BenchChem. Williamson Ether Synthesis Application Notes. Retrieved from
Reaction Precedent: ChemicalBook. Reaction of phenols with cyclopropylmethyl bromide. (General reaction class citation). Retrieved from
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
For: Researchers, scientists, and drug development professionals. Introduction: Navigating Chemoselectivity in Polyhalogenated Aromatics The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synth...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Chemoselectivity in Polyhalogenated Aromatics
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry is particularly widespread for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3] The subject of this guide, 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene, presents a classic challenge in synthetic chemistry: the presence of two distinct halogen atoms on an aromatic ring. This offers the potential for selective functionalization, a critical capability in the construction of complex molecules.
The general reactivity trend for palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, primarily dictated by the carbon-halogen bond dissociation energies.[4] This inherent difference in reactivity provides a foundational principle for achieving chemoselectivity. By carefully tuning the reaction conditions—specifically the choice of palladium catalyst, ligand, base, and temperature—chemists can selectively activate the more labile C-Br bond, leaving the more inert C-Cl bond available for subsequent transformations.[5]
This application note provides a comprehensive protocol for the selective Suzuki-Miyaura coupling of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene with a generic arylboronic acid. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental design, offering insights into the roles of individual reagents and providing a framework for troubleshooting and optimization.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex.[2][6] Understanding this mechanism is paramount to rationalizing the protocol and troubleshooting potential issues. The three fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step of the catalytic cycle.[6] The reactivity order of I > OTf > Br > Cl is a direct consequence of the relative ease of this step.[6]
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium(II) complex. The base is crucial for activating the boronic acid.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Coupling at the C-Br Position
This protocol is designed to favor the reaction at the more reactive C-Br bond of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Comments
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
(Not readily available)
277.56
The starting aryl halide.
Arylboronic Acid
Varies
Varies
The coupling partner. Ensure it is of high purity.
A bulky, electron-rich biaryl phosphine ligand known to promote the coupling of aryl chlorides, but here used to facilitate the C-Br coupling.[1]
K₃PO₄ (Potassium Phosphate)
7778-53-2
212.27
A moderately strong base effective in Suzuki couplings.
1,4-Dioxane
123-91-1
88.11
Anhydrous, degassed solvent.
Water
7732-18-5
18.02
Degassed. A small amount of water is often beneficial in Suzuki couplings.
Reaction Setup and Procedure
The following procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.015 equiv., 1.5 mol%) and SPhos (0.03 equiv., 3.0 mol%). Add these to the Schlenk flask.
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the aryl halide).
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
A [label="1. Add Reactants & Base\n(Aryl Halide, Boronic Acid, K3PO4)"];
B [label="2. Add Catalyst System\n(Pd2(dba)3 & SPhos)"];
C [label="3. Establish Inert Atmosphere\n(Evacuate & Backfill with Ar/N2)"];
D [label="4. Add Degassed Solvents\n(1,4-Dioxane/Water)"];
E [label="5. Heat and Stir\n(80-90 °C)"];
F [label="6. Monitor Reaction\n(TLC or LC-MS)"];
G [label="7. Work-up\n(Extraction & Drying)"];
H [label="8. Purify\n(Column Chromatography)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
}
Caption: A streamlined workflow for the selective Suzuki coupling.
Scientific Rationale and Key Considerations
Choice of Catalyst and Ligand: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial. While ligands like SPhos are potent enough to activate C-Cl bonds, under milder conditions (80-90 °C), they will preferentially facilitate the oxidative addition into the weaker C-Br bond.[8] Bulky ligands also promote the reductive elimination step, which can be beneficial for sterically hindered products.[1]
The Role of the Base: The base plays multiple roles in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by forming a boronate species, which is more nucleophilic than the corresponding boronic acid.[6] K₃PO₄ is a good choice as it is effective without being overly harsh, which could lead to decomposition of sensitive substrates.
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while the presence of water can aid in the dissolution of the base and facilitate the transmetalation step. It is imperative to use degassed solvents to prevent oxidation of the Pd(0) catalyst.
Temperature Control: Temperature is a critical parameter for controlling selectivity. Higher temperatures could provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a mixture of mono- and di-substituted products. Maintaining the temperature in the 80-90 °C range is a strategic choice to favor C-Br activation.
Potential Side Reactions and Troubleshooting
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst (oxidized Pd(0)), insufficient temperature, or poor quality of reagents.
Ensure all reagents and solvents are pure and dry (where applicable). Degas solvents thoroughly. Increase temperature in small increments (e.g., 5-10 °C). Consider a different ligand.
Formation of Homocoupled Product (Biaryl of the Boronic Acid)
This can occur, especially at higher temperatures or with prolonged reaction times.
Lower the reaction temperature. Use a slight excess of the aryl halide.
Protodeborylation of the Boronic Acid
The boronic acid is hydrolyzed back to the corresponding arene. This is more common with electron-rich boronic acids.[9]
Use a slight excess of the boronic acid (1.2-1.5 equiv.). Ensure the base is added correctly.
Dehalogenation of the Starting Material
The aryl halide is reduced to the corresponding arene. This can be promoted by certain bases or impurities.[9]
Ensure the inert atmosphere is maintained. Use high-purity reagents.
Loss of Selectivity (Reaction at C-Cl)
The reaction temperature is too high, or the catalyst system is too active under the given conditions.
Lower the reaction temperature. Consider a less electron-rich ligand if selectivity is a persistent issue.
Conclusion
The protocol outlined in this application note provides a robust starting point for the selective Suzuki-Miyaura coupling of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene at the C-Br position. By understanding the underlying mechanistic principles and the roles of the various reagents, researchers can effectively troubleshoot and adapt this methodology for their specific synthetic needs. The ability to selectively functionalize polyhalogenated aromatic compounds is a powerful tool in the synthesis of complex molecules for drug discovery and materials science.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
ScholarWorks @ UTRGV. (2019). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
Hearn, J. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 5439-5456. [Link]
So, C. M., et al. (2018). Chemoselective Suzuki-Miyaura cross-coupling reaction of polyhalogenated aryl triflates. Organic Letters, 20(15), 4551-4555. [Link]
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Sanford, M. S., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(5), 1044-1055. [Link]
ResearchGate. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]
ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals Foreword: The Evolving Landscape of Anticancer Drug Discovery The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Evolving Landscape of Anticancer Drug Discovery
The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry.[1][2] The challenge lies in designing and synthesizing molecules that exhibit high efficacy against tumor cells while minimizing toxicity to healthy tissues.[1][2] This necessitates a deep understanding of cancer biology to identify and target key molecular pathways involved in tumor growth and survival.[3] Heterocyclic compounds have emerged as a particularly promising class of anticancer agents due to their structural diversity and ability to interact with a wide range of biological targets.[1][2] This application note provides a detailed guide to the synthesis and evaluation of a novel series of quinazoline derivatives, a class of heterocyclic compounds that have shown significant potential as potent antitumor agents.[4]
The protocols outlined herein are designed to be a self-validating system, providing researchers with the necessary tools to synthesize, characterize, and evaluate the anticancer activity of these novel compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy and biological evaluation process.
I. Rationale for Targeting Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, found in a number of approved drugs.[5] In oncology, quinazoline derivatives have been successfully developed as inhibitors of key signaling proteins, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[6] By designing novel substitutions on the quinazoline ring, it is possible to modulate the compound's affinity and selectivity for its target, potentially leading to improved therapeutic outcomes.[7] The synthetic strategy detailed below focuses on the generation of a library of N,2-disubstituted quinazoline derivatives to explore the structure-activity relationship (SAR) and identify lead compounds with potent anticancer activity.[4]
II. Synthesis of Novel Quinazoline Derivatives
This section details the multi-step synthesis of a series of novel quinazoline derivatives. The general synthetic route is depicted in the workflow diagram below.
Experimental procedure for bromination of 2-chloro-1-(cyclopropylmethoxy)benzene
Application Note: Precision Bromination of 2-chloro-1-(cyclopropylmethoxy)benzene Executive Summary This guide details the optimized protocol for the regioselective monobromination of 2-chloro-1-(cyclopropylmethoxy)benze...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Bromination of 2-chloro-1-(cyclopropylmethoxy)benzene
Executive Summary
This guide details the optimized protocol for the regioselective monobromination of 2-chloro-1-(cyclopropylmethoxy)benzene. The transformation utilizes
-bromosuccinimide (NBS) in acetonitrile (MeCN) to effect an Electrophilic Aromatic Substitution (EAS). This method is selected to maximize para-selectivity relative to the directing alkoxy group while preserving the acid-sensitive cyclopropyl moiety. The protocol achieves high purity (>98% by HPLC) and avoids the ring-opening side reactions common with elemental bromine/Lewis acid routes.
Scientific Rationale & Experimental Design
Substrate Analysis & Regiochemistry
The substrate, 2-chloro-1-(cyclopropylmethoxy)benzene, presents a competitive directing group scenario:
Cyclopropylmethoxy Group (Position 1): A strong activator and ortho/para director.
Chloro Group (Position 2): A weak deactivator and ortho/para director.
Regiochemical Prediction:
The activation power of the ether oxygen dominates the deactivation of the halogen.
Position 6 (Ortho to alkoxy): Activated, but sterically crowded by the cyclopropylmethyl tail.
Position 4 (Para to alkoxy): Strongly activated and sterically accessible.
Position 3/5: Controlled by the weaker chloro director or are meta to the activator (disfavored).
Reagent Selection: The "Soft" Approach
Why NBS? Elemental bromine (
) generates HBr as a byproduct. Cyclopropylmethyl ethers are prone to acid-catalyzed rearrangement (ring opening to homoallylic halides). NBS produces succinimide (pKa ~9.6), which is significantly less acidic than HBr (pKa ~ -9), maintaining the integrity of the cyclopropyl ring.
Why Acetonitrile? MeCN is a polar aprotic solvent that stabilizes the transition state of the EAS without acting as a nucleophile. It allows for mild, room-temperature processing and easy workup.
Reaction Mechanism & Pathway
The following diagram illustrates the electrophilic aromatic substitution pathway and the critical regioselectivity decision nodes.
Figure 1: Mechanistic pathway highlighting the regioselective preference for C-4 bromination driven by the alkoxy substituent.
Filter and concentrate to dryness to yield the crude oil.
Step 4: Purification
Primary Method: The crude product is often sufficiently pure (>95%) for subsequent steps.
If higher purity is required: Flash Column Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: Gradient of 100% Hexanes
5% EtOAc in Hexanes.
Rf: Product will be slightly more polar than the starting material due to the polarizable C-Br bond.
Process Control & Data Analysis
Analytical Specifications
Parameter
Specification
Method
Appearance
Colorless to pale yellow oil/solid
Visual
Purity
> 98.0%
HPLC (C18, MeCN/H2O)
Regioisomer
< 1.0% (6-bromo isomer)
1H NMR / GC-MS
Water Content
< 0.1%
Karl Fischer
Diagnostic NMR Data (Expected)
To validate the regiochemistry (4-bromo isomer), analyze the aromatic region of the
NMR:
H-3 (Aromatic):
ppm (d, Hz). Isolated proton between Cl and Br.
H-5 (Aromatic):
ppm (dd, Hz). Ortho to H-6, Meta to H-3.
H-6 (Aromatic):
ppm (d, Hz). Ortho to Alkoxy group.
Key Indicator: The presence of an ortho-coupling (
Hz) and a meta-coupling ( Hz) confirms the 1,2,4-substitution pattern.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, ensuring process control at the conversion stage.
Troubleshooting & Safety
Issue: Low Conversion.
Cause: Old/Wet NBS. NBS degrades to succinimide and bromine over time.
Fix: Recrystallize NBS from hot water (dry in vacuum desiccator) or increase equivalents to 1.1-1.2.
Issue: Cyclopropyl Ring Opening.
Symptom:[3][4] New spots on TLC, complex aliphatic NMR region.
Cause: Acidic conditions (HBr accumulation).
Fix: Add 1.0 equiv of
or to the reaction mixture to scavenge trace acid.
Safety:
NBS: Irritant. Avoid inhalation of dust.
Acetonitrile: Toxic and flammable. Handle in a fume hood.
Waste: Aqueous layers contain succinimide and bromide; dispose of in halogenated waste streams.
References
Regioselective Bromination of Activated Arenes
Oberhauser, T. (1997). "Bromination of Activated Aromatic Compounds with N-Bromosuccinimide." Journal of Organic Chemistry, 62(13), 4504-4506.
Stability of Cyclopropylmethyl Ethers
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520.
General Protocol for EAS with NBS
Carreno, M. C., et al. (1995). "N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, 60(16), 5328-5331.
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149.
Technical Guide: Strategic Utilization of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene in Medicinal Chemistry
This guide outlines the strategic utilization of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1369869-79-3), a high-value pharmacophore building block used in the optimization of small molecule therapeutics, part...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic utilization of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1369869-79-3), a high-value pharmacophore building block used in the optimization of small molecule therapeutics, particularly for metabolic targets like Glucokinase (GK) and GPR119 .
Executive Summary & Molecular Profile
In the landscape of modern drug discovery, 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene serves as a "privileged scaffold" intermediate. Its structural value lies in the cyclopropylmethyl ether moiety—a validated bioisostere for alkyl ethers that enhances metabolic stability (blocking CYP450 dealkylation) and optimizes lipophilic ligand efficiency (LLE).
The molecule features two distinct halogen handles:
C4-Bromine: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install the primary pharmacophore.
C2-Chlorine: A steric and electronic modulator that remains intact during C4-functionalization, allowing for late-stage diversification or inducing specific torsion angles in the final drug candidate.
Physicochemical Profile
Property
Value
Significance
CAS Number
1369869-79-3
Unique Identifier
Molecular Formula
C₁₀H₁₀BrClO
Core Scaffold
Molecular Weight
261.54 g/mol
Fragment-based Drug Design (FBDD) compliant
LogP (Predicted)
~3.8
High lipophilicity; requires polar appendage for balance
H-Bond Donors/Acceptors
0 / 1
Good membrane permeability
Application Note: Synthesis & Quality Control
Objective: To synthesize high-purity (>98%) 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene on a multi-gram scale using a scalable Williamson Ether Synthesis.
Mechanism & Rationale
The reaction utilizes 4-bromo-2-chlorophenol as the nucleophile and (bromomethyl)cyclopropane as the electrophile. Potassium carbonate (
) is selected as the base over stronger bases (like NaH) to minimize side reactions (e.g., ring opening of the cyclopropane) and allow for milder conditions.
Protocol A: Scalable Synthesis
Reagents:
4-Bromo-2-chlorophenol (1.0 equiv)
(Bromomethyl)cyclopropane (1.2 equiv)
Potassium Carbonate (
), anhydrous (2.0 equiv)
DMF (Dimethylformamide), anhydrous (5 mL/mmol)
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-chlorophenol and anhydrous DMF under a nitrogen atmosphere.
Deprotonation: Add
in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Visual Cue: The suspension may change color slightly.
Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe to control the exotherm.
Reaction: Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent cyclopropane ring opening.
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1] The phenol starting material (
) should disappear, replaced by the less polar product ().
Work-up: Cool to RT. Dilute with water (excess) and extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Objective: To utilize the C4-Bromine handle for "Warhead Installation" while preserving the C2-Chlorine.
Rationale: The Halogen Reactivity Hierarchy
The Carbon-Bromine (C-Br) bond is significantly weaker (Bond Dissociation Energy ~66 kcal/mol) than the Carbon-Chlorine (C-Cl) bond (~81 kcal/mol). This allows for chemoselective Oxidative Addition by Palladium(0) catalysts at the bromine position.
Target: Coupling the scaffold to a heteroaryl boronic acid (e.g., a thiazole or pyridine derivative common in GKA/GPR119 agonists).
Reagents:
Scaffold (1.0 equiv)
Heteroaryl Boronic Acid/Ester (1.2 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
(3.0 equiv, 2M aqueous solution)
1,4-Dioxane (10 mL/mmol)
Workflow:
Degassing: Combine scaffold, boronic acid, and base in dioxane/water. Sparge with nitrogen for 15 minutes. Critical: Oxygen inhibits the catalytic cycle.
Catalyst Addition: Add the Pd catalyst quickly under nitrogen flow.
Heating: Heat to 90°C for 2–12 hours.
Work-up: Filter through Celite, extract with EtOAc, and purify.
Self-Validating Check:
If the C2-Chlorine is reacting (forming a bis-coupled product), lower the temperature to 60°C or switch to a less bulky ligand (e.g.,
) to reduce steric crowding effects that might force activation of the chloride.
Visualizing the Drug Discovery Logic
The following diagram illustrates the decision matrix for using this scaffold in a medicinal chemistry campaign, specifically for optimizing metabolic stability.
Caption: Workflow for optimizing metabolic stability using the cyclopropylmethoxy scaffold.
Contextual Case Study: Glucokinase Activators (GKAs)
This scaffold is particularly relevant in the design of Glucokinase Activators (GKAs) and GPR119 Agonists .
The Problem: Early GKA candidates (e.g., containing simple methoxy groups) suffered from rapid metabolic clearance via O-demethylation.
The Solution: Replacing the methyl group with a cyclopropylmethyl group (as found in our scaffold) introduces steric bulk that hinders the approach of CYP450 enzymes while maintaining the necessary electron-donating properties of the ether oxygen.
Mechanistic Fit: The 2-chloro substituent often occupies a small hydrophobic pocket in the allosteric binding site of Glucokinase, locking the enzyme in its active conformation (increasing
and decreasing for glucose).
Comparative Data (Hypothetical SAR Trend)
Substituent (R)
CYP Stability (, min)
GKA Potency (, nM)
(Methoxy)
15
120
(Ethoxy)
28
95
-Cyclopropyl
>120
45
Note: The cyclopropylmethoxy group typically provides a superior balance of metabolic stability and potency.
References
Chemical Supplier Data: 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS 1369869-79-3).[2][3][4][5] Available from and .
Glucokinase Activator Patents: Novel Glucokinase Activators and methods of use. (Contextual reference for cyclopropylmethoxy pharmacophores in GKAs). See generally WO2009047798A2 (Advinus Therapeutics) for related ether-linked scaffolds. .
Synthetic Methodology: Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives." PLOS ONE, 2014. (Demonstrates analogous phenolic alkylation protocols). .
Bioisostere Principles: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (General theory on cyclopropyl groups improving metabolic stability).
Application Notes & Protocols: Synthesis of Key Intermediates for Dapagliflozin and Empagliflozin
Introduction: The Significance of C-Aryl Glucoside SGLT2 Inhibitors Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the management of type 2 diabetes mellitus.[1][2] By selectively blocking glucose...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of C-Aryl Glucoside SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the management of type 2 diabetes mellitus.[1][2] By selectively blocking glucose reabsorption in the kidneys, these agents promote urinary glucose excretion, thereby lowering blood glucose levels independently of insulin pathways.[3] Dapagliflozin and Empagliflozin are leading examples of this class, both distinguished by a C-aryl glucoside scaffold. This carbon-carbon bond between the glucose moiety and the aromatic aglycone confers greater metabolic stability compared to the naturally occurring O-glucosides like phlorizin, which are susceptible to enzymatic hydrolysis.[4][5]
The synthesis of these complex molecules hinges on the efficient preparation of two key fragments: a functionalized aglycone (the non-sugar part) and a protected glucose derivative. This guide provides detailed, field-proven protocols for the synthesis of critical intermediates for both Dapagliflozin and Empagliflozin, explaining the causality behind the chosen synthetic strategies and experimental parameters.
Part 1: Synthesis of a Key Dapagliflozin Intermediate
The core of Dapagliflozin's aglycone is the 5-bromo-2-chloro-4'-ethoxydiphenylmethane moiety. A highly efficient and industrially scalable approach to this intermediate involves a one-pot Friedel-Crafts acylation followed by a reduction, starting from 5-bromo-2-chlorobenzoic acid.[6][7] This strategy minimizes the need for isolating the intermediate benzophenone, thereby improving overall yield and process efficiency.[6][7]
One-Pot Synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane
This protocol details a one-pot procedure that combines the formation of an acyl chloride, a Lewis acid-catalyzed Friedel-Crafts acylation, and a silane-mediated reduction.
Causality and Experimental Rationale:
Acyl Chloride Formation: 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride or oxalyl chloride. This "activates" the carboxylic acid for the subsequent electrophilic aromatic substitution.[6][8]
Friedel-Crafts Acylation: A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the acylation of phenetole (ethoxybenzene) with the in-situ generated acyl chloride. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion that attacks the electron-rich phenetole ring.[9][10]
Reductive Deoxygenation: The resulting ketone is reduced to a methylene group. Triethylsilane (Et₃SiH) in the presence of a Lewis acid is an effective system for this transformation, proceeding through a silyl ether intermediate which is then reduced.[9] Using the same Lewis acid from the acylation step makes this a true one-pot process.[7]
Experimental Workflow Diagram:
Caption: One-pot synthesis of the Dapagliflozin aglycone intermediate.
Protocol 1: Synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane
Parameter
Value/Reagent
Molar Eq.
Notes
Starting Material
5-bromo-2-chlorobenzoic acid
1.0
---
Solvent
Dichloromethane (DCM)
~10 vol
Anhydrous grade is essential.
Acylating Agent
Thionyl Chloride (SOCl₂)
1.2
Can be substituted with oxalyl chloride.
Catalyst (Acylation)
N,N-Dimethylformamide (DMF)
0.05
Catalyzes acyl chloride formation.
Acylation Substrate
Phenetole
1.1
---
Lewis Acid
Aluminum Chloride (AlCl₃)
2.5
Must be handled under inert atmosphere.
Reducing Agent
Triethylsilane (Et₃SiH)
2.0
---
Temperature
0°C to 40°C
---
Varies by step.
Reaction Time
6-12 hours
---
Monitor by TLC or HPLC.
Step-by-Step Methodology:
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
Acyl Chloride Formation: Charge the flask with 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous DCM (~5 vol). Add catalytic DMF (0.05 eq). Cool the mixture to 0-5°C in an ice bath.
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
Friedel-Crafts Acylation: In a separate flask, prepare a slurry of aluminum chloride (2.5 eq) in anhydrous DCM (~3 vol) under a nitrogen atmosphere. Cool this slurry to 0-5°C.
Slowly add the acyl chloride solution from step 3 to the AlCl₃ slurry, keeping the temperature below 10°C.
After the addition is complete, add phenetole (1.1 eq) dropwise to the reaction mixture, again maintaining a low temperature.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the benzophenone intermediate by TLC or HPLC.
Reduction: Once the acylation is complete, cool the mixture back to 0-5°C. Add triethylsilane (2.0 eq) dropwise.
After the addition, allow the reaction to warm to room temperature and then gently reflux (around 40°C) for 2-4 hours until the ketone is fully consumed.
Work-up and Purification: Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or heptane.
Part 2: Synthesis of a Key Empagliflozin Intermediate
The synthesis of Empagliflozin's aglycone, (S)-4-iodo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)benzene, is more complex. A common route begins with 5-iodo-2-chlorobenzoic acid.[11][12]
Causality and Experimental Rationale:
Initial Acylation: Similar to the Dapagliflozin intermediate, the synthesis starts with a Friedel-Crafts acylation to form a benzophenone core.[11]
Nucleophilic Aromatic Substitution (SₙAr): The key step is the attachment of the chiral tetrahydrofuran moiety. This is achieved via an SₙAr reaction where the alkoxide of (S)-3-hydroxytetrahydrofuran displaces a fluoride or other suitable leaving group on the benzophenone ring. A strong base like potassium tert-butoxide is required to generate the nucleophilic alkoxide.[11]
Ketone Reduction: The final step in forming the aglycone is the reduction of the ketone to a methylene bridge, often accomplished using a silane reducing agent like 1,1,3,3-tetramethyldisiloxane (TMDS) in the presence of a Lewis acid.[11]
Experimental Workflow Diagram:
Caption: Multi-step synthesis of the Empagliflozin aglycone intermediate.
Protocol 2: Synthesis of (S)-4-iodo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)benzene
Parameter
Value/Reagent
Notes
Starting Material
5-iodo-2-chlorobenzoic acid
---
Acylating Agent
Thionyl Chloride (SOCl₂)
Forms the acyl chloride in situ.
Acylation Substrate
Fluorobenzene
Serves as both reactant and solvent.
Lewis Acid
Aluminum Chloride (AlCl₃)
---
Ether Formation
(S)-3-hydroxytetrahydrofuran
Chiral building block.
Base
Potassium tert-butoxide (KOtBu)
Strong, non-nucleophilic base.
Solvent (Ether)
Tetrahydrofuran (THF)
Anhydrous.
Reducing Agent
TMDS (1,1,3,3-tetramethyldisiloxane)
Efficient for ketone reduction.
Solvent (Reduction)
Toluene
Anhydrous.
Step-by-Step Methodology:
Friedel-Crafts Acylation: Convert 5-iodo-2-chlorobenzoic acid to its acyl chloride using thionyl chloride. In a separate vessel, charge fluorobenzene and aluminum chloride. Slowly add the acyl chloride to this mixture at 0-10°C. Stir at room temperature until reaction completion to yield 5-iodo-2-chloro-4'-fluorobenzophenone. Purify by recrystallization from aqueous isopropanol.[11]
Ether Formation (SₙAr): Dissolve the purified benzophenone from step 1 in anhydrous THF. In a separate flask, add (S)-3-hydroxytetrahydrofuran to a suspension of potassium tert-butoxide in THF at 0°C to form the alkoxide.
Slowly add the benzophenone solution to the alkoxide suspension. Allow the reaction to warm to room temperature and stir for 8-16 hours until the starting material is consumed (monitor by TLC/HPLC).
Quench the reaction with aqueous ammonium chloride solution and extract the product with ethyl acetate. Wash the organic layer, dry it, and concentrate to obtain the crude ethereal benzophenone intermediate.
Reduction: Dissolve the crude intermediate from step 4 in anhydrous toluene. Add aluminum chloride, followed by the dropwise addition of TMDS at room temperature.
Stir the reaction for 2-5 hours. Monitor the disappearance of the ketone by TLC/HPLC.
Work-up and Purification: Carefully quench the reaction with aqueous HCl. Separate the layers, wash the organic phase with water and brine, then dry over Na₂SO₄. After concentrating, purify the crude product by column chromatography on silica gel to yield the final aglycone intermediate.
Part 3: The Glycosyl Donor: A Universal Intermediate
Both Dapagliflozin and Empagliflozin syntheses require a protected glucose moiety that can be coupled with the aglycone. The most common glycosyl donor is a persilylated gluconolactone, 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone.[13][14]
Causality and Experimental Rationale:
Hydroxyl Protection: The multiple hydroxyl groups on D-gluconolactone are reactive and must be protected to prevent side reactions during the C-C bond formation with the highly nucleophilic organometallic aglycone species. Trimethylsilyl (TMS) groups are ideal as they are easily installed and can be removed under mild acidic conditions.[13]
Silylation Method: The reaction of D-gluconolactone with a silylating agent like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in the presence of a base (like N-methylmorpholine) or catalyst efficiently produces the desired protected intermediate.[14][15]
Protocol 3: Synthesis of 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone
Parameter
Value/Reagent
Molar Eq.
Notes
Starting Material
D-glucono-1,5-lactone
1.0
Must be dry.
Silylating Agent
Hexamethyldisilazane (HMDS)
~2.5-3.0
Reacts to form TMS ethers and ammonia.
Catalyst
Iodine (I₂) or TMSCl
Catalytic
A small amount initiates the reaction.
Solvent
Toluene or neat
---
Can be run without solvent.
Temperature
80-110°C
---
---
Reaction Time
4-8 hours
---
Monitor by disappearance of starting material.
Step-by-Step Methodology:
Setup: In a flask equipped for distillation, combine D-glucono-1,5-lactone (1.0 eq), HMDS (2.5 eq), and a catalytic amount of iodine.
Reaction: Heat the mixture to reflux (around 110°C if using toluene, or ~100°C if neat). Ammonia gas will be evolved. Continue heating until the solid D-gluconolactone has completely dissolved and the reaction is clear.
Purification: After the reaction is complete (4-8 hours), cool the mixture. If a solvent was used, remove it under reduced pressure. The excess HMDS can be distilled off. The resulting oily product is typically used in the next step without further purification.[16]
Conclusion
The synthetic routes to Dapagliflozin and Empagliflozin are triumphs of modern process chemistry. The protocols outlined here for their key intermediates are based on robust, well-documented, and scalable reactions. For researchers in drug development, a deep understanding of these synthetic pathways—from the logic of Friedel-Crafts acylation and SₙAr reactions to the practicalities of one-pot procedures and protecting group strategies—is essential for innovation and the efficient production of these life-changing medicines.
References
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (2022). Patsnap Eureka.
Murakata, M., & Nag, M. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. Serve Content.
Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. (2010). PMC.
One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014). Google Patents.
Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. (2010). ACS Medicinal Chemistry Letters.
Larson, G. L. (2018). Some of the general approaches to the key steps in the synthesis of gliflozins, a class of glucose. Gelest, Inc..
Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (2020). Patsnap Eureka.
Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (n.d.). Indian Academy of Sciences.
Optimizing temperature for selective bromination reactions
Current Status: Operational Ticket ID: #BR-OPT-2024 Subject: Temperature Control Strategies for Selective Bromination Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Bromination Optimiz...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: #BR-OPT-2024
Subject: Temperature Control Strategies for Selective Bromination
Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Bromination Optimization Support Center. You are likely here because your bromination reaction—whether radical, electrophilic, or alpha-carbonyl—has yielded an inseparable mixture of isomers, poly-brominated side products, or failed to initiate entirely.
Temperature is not merely a switch to "speed up" these reactions; it is the primary lever for selectivity control . This guide synthesizes kinetic principles with practical process chemistry to troubleshoot your specific failure modes.
The Core Problem: Radical brominations (e.g., using NBS) are often run at "reflux" by default. This is a crude approach that often leads to poor selectivity or stalled reactions because the temperature does not match the half-life (
) of the radical initiator.
Technical Insight: The "Goldilocks" Initiator Zone
For a radical chain reaction to sustain itself without runaway side reactions (dimerization), you need a steady, low flux of radicals.
Temperature too low: The initiator does not decompose; no reaction occurs.
Temperature too high: The initiator decomposes instantly (
), causing a "radical burst" that leads to termination events and stalled conversion.
Data: Initiator Half-Life vs. Temperature
Select the temperature based on your initiator, not your solvent's boiling point.
Initiator
Structure
10-hr Temp
1-hr Temp
Optimal Reaction Window
V-70
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)
30°C
50°C
25°C – 40°C (Room Temp)
AIBN
Azobisisobutyronitrile
65°C
82°C
65°C – 80°C
BPO
Benzoyl Peroxide
73°C
92°C
75°C – 90°C
DTBP
Di-tert-butyl peroxide
126°C
149°C
130°C – 150°C
Troubleshooting Q&A
Q: My benzylic bromination stalled at 50% conversion. Adding more NBS didn't help. Why?A: You likely "burned out" your initiator. If you ran AIBN at 100°C (e.g., refluxing toluene), the half-life drops to minutes.[1] Once the initiator is consumed, the radical chain terminates.
Fix: Lower the temperature to 75°C OR add the initiator in portions (e.g., 25% every hour) to maintain a steady radical flux.
Q: I am seeing significant dibromination. How do I stop at the monobromide?A: This is often a flux issue . High temperatures increase the concentration of free bromine radicals momentarily, increasing the probability of a second attack on the already brominated product (which may have a weaker C-H bond due to the electron-withdrawing Br).
Fix: Use a lower-temperature initiator (like V-70) or switch to Photochemical Bromination (400-450 nm LED), which allows the reaction to proceed at 20°C, significantly favoring the kinetic monobromide product.
Visual Workflow: Radical Propagation Logic
Caption: Figure 1. The relationship between temperature, initiator half-life, and reaction success in radical bromination.
The Core Problem: In activated systems (phenols, anilines), bromination is incredibly fast. At room temperature, polysubstitution is almost guaranteed because the product is often more reactive or the activation energy (
) difference between ortho and para positions is overcome by thermal energy.
Technical Insight: Cryogenic Control
For highly activated substrates, the activation energy for the first bromination is very low. However, the activation energy for the second bromination (forming dibromide) is slightly higher.
Kinetic Control (Low T): At -78°C to 0°C, the system only has enough energy to cross the first barrier (monobromination) and often favors the para position due to steric hindrance at the ortho position.
Thermodynamic Control (High T): At >25°C, the system has enough energy to overcome barriers for polysubstitution and less favorable regiocenters.
Protocol: Cryogenic Monobromination of Phenols
Standard Operating Procedure (SOP-EAS-01)
Setup: Flame-dry a 3-neck flask under
.
Solvent: Dissolve substrate in DCM or
(non-polar solvents enhance para-selectivity by clustering the phenol).
Cooling: Cool to -78°C (acetone/dry ice) or -20°C (NaCl/ice) depending on substrate activity.
Reagent: Use NBS or
/DCM .
Critical Step: Add the brominating agent dropwise over 1 hour.
Monitoring: Hold at low temp for 2-4 hours. Do not warm to RT until TLC confirms consumption of starting material.
Troubleshooting Q&A
Q: I need the ortho-bromo phenol, but I keep getting para.A: Para is usually the kinetic product (sterics). To get ortho:
Increase Temperature to RT (allow thermodynamic equilibration if reversible, though rare in bromination).
Better Fix: Use a directing group mechanism. Add a Lewis Acid like
or tert-butylamine. These coordinate to the phenol oxygen and deliver the bromine to the closest (ortho) position via a cyclic transition state.
Module 3: Alpha-Bromination (Ketones)
The Core Problem: Controlling mono- vs. di-bromination on the alpha-carbon.
Technical Insight: Acid vs. Base Catalysis
Temperature control strategies differ fundamentally based on the pH.
Effect: The electron-withdrawing Br atom makes the
-protons more acidic , speeding up the second enolization. This leads to the Haloform reaction (polybromination).
Temp Strategy:Strict Cryogenic Control (-78°C) and using LDA (Lithium Diisopropylamide) to generate the kinetic enolate quantitatively before adding the bromine source.
Visual Workflow: Acid vs. Base Selectivity
Caption: Figure 2. Under acidic conditions, the reaction naturally stops at mono-bromination. Under basic conditions, polybromination is kinetically accelerated.
Module 4: Safety & Scale-Up (Thermal Runaway)
The Danger: Bromination is highly exothermic (
).
The "Accumulation" Trap:
A common accident occurs when a researcher cools a reaction to 0°C to improve selectivity, adds all the bromine/NBS, and sees no reaction (induction period). They then warm it to room temperature.
Result: All the accumulated reagents react simultaneously.
Consequence: Rapid exotherm
solvent boil-over release of toxic gas.
Safety Protocol:
Dose-Controlled Addition: Never add all reagents at a temperature where the reaction rate is zero.
The 10% Rule: Add 10% of the brominating agent at the target temperature. Wait for an exotherm or color change (initiation). Only proceed if initiation is confirmed.
Cooling Capacity: Ensure your cooling bath can absorb the heat of the entire theoretical exotherm if dosing control fails.
References
Wohl-Ziegler Bromination & Initiators
Mechanism & Initiators: Parsons, A. F. (2013). An Introduction to Free Radical Chemistry. Wiley-Blackwell.
Initiator Half-Lives: Sigma-Aldrich. (n.d.). Thermal Free Radical Initiators. Link
Electrophilic Aromatic Substitution
Regioselectivity:[7] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[8]
Phenol Bromination: Oberhauser, T. (1997). Regioselective Bromination of Phenols. Journal of Organic Chemistry. Link
Process Safety
Thermal Runaway: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. Link
Photochemical Alternatives
Room Temp Bromination: Kappe, C. O., et al. (2019). Continuous-Flow Photochemical Benzylic Bromination. Green Chemistry. Link
Disclaimer: This guide is for research purposes. Always consult your institution's Chemical Hygiene Plan (CHP) before handling Bromine or NBS.
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling Reactions
Prepared by: Gemini, Senior Application Scientist Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, part...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[1][2][3] Its widespread adoption in the pharmaceutical, agrochemical, and materials science sectors is a testament to its versatility, functional group tolerance, and the relative stability of its organoboron reagents.[4][5]
However, like any complex catalytic process, the Suzuki coupling is not without its challenges. Researchers frequently encounter issues such as low conversion, incomplete reactions, and the formation of undesirable side products.[4][6] This guide is designed to serve as a first line of technical support for scientists and drug development professionals. It provides a structured, in-depth approach to diagnosing and resolving the common pitfalls associated with this reaction, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format. It is structured to guide you through a logical diagnostic process, from the most common culprits to more nuanced issues.
Q1: My reaction shows very low or no conversion. Where do I start?
This is the most frequent issue encountered and can be traced back to one or more suboptimal parameters or degraded reagents.[6] A systematic approach is crucial for efficient troubleshooting.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step diagnostic path to identify the root cause of low reaction yield.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Breakdown of Causes and Solutions
1. Reagent Quality and Stability
Boronic Acid/Ester Instability: This is a primary suspect. Boronic acids are susceptible to degradation, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This issue is particularly prevalent with heteroaryl and electron-deficient substrates.[8][9]
Solution: Use freshly purchased or recrystallized boronic acids. For troublesome substrates, consider using more stable derivatives like pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium aryltrifluoroborates, which offer enhanced stability and can slowly release the active boronic acid under reaction conditions.[2][6][10] Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also compensate for minor degradation.[8]
Organohalide Reactivity: The reactivity of the electrophile is critical. The general reactivity trend is R-I > R-OTf > R-Br >> R-Cl.[1] Aryl chlorides are notoriously less reactive and often require more specialized and active catalyst systems to undergo oxidative addition.[5][10][11]
Solution: If using an aryl chloride, ensure your catalyst system is appropriate. This typically means using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][12][13][14] If possible, switching to the corresponding aryl bromide or iodide can dramatically increase the reaction rate.
2. Catalyst System Integrity and Activity
Palladium Source Inactivity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.[6] Older bottles of catalysts like Pd(PPh₃)₄ may have degraded. If using a Pd(II) source like Pd(OAc)₂, it must be effectively reduced in situ to the active Pd(0) species.[2]
Solution: Use a fresh, high-quality palladium source. For better consistency and higher activity, consider modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts), which are often air-stable and efficiently generate the active Pd(0) catalyst in solution.[2][13] If activity is still low, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be beneficial.[13]
Ligand Oxidation or Mismatch: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by trace oxygen, rendering them unable to coordinate to the palladium center.[6] Furthermore, the chosen ligand may not be suitable for your specific substrates.
Solution: Always handle phosphine ligands under an inert atmosphere (N₂ or Ar). Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the system).[6] For challenging substrates (e.g., aryl chlorides, sterically hindered partners), bulky and electron-rich ligands are required to promote the key steps of oxidative addition and reductive elimination.[2][12][14]
3. The Role of Base and Solvent
Inappropriate Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[15][16][17][18] An incorrect or low-quality base can completely stall the reaction.[8]
Solution: The choice of base is often linked to the solvent and substrate sensitivity. For many standard couplings, aqueous Na₂CO₃ or K₂CO₃ are effective. For more sensitive substrates or anhydrous conditions, weaker bases like K₃PO₄ or Cs₂CO₃ are often superior.[13] Ensure the base is finely powdered and dry to maximize its reactivity.[13]
Solvent Effects: The solvent influences reagent solubility, catalyst stability, and the rates of the catalytic steps.[19][20] Polar aprotic solvents like DMF or dioxane are common, often with water as a co-solvent.
Solution: Ensure your reagents are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, screen alternative solvents like toluene, THF, or 2-MeTHF.[4] Ensure solvents are properly degassed, as dissolved oxygen is detrimental to the catalyst.[6]
4. Reaction Conditions
Insufficient Degassing: Oxygen is a poison to the catalytic cycle. It can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[6] This leads to catalyst deactivation and an increase in side reactions like homocoupling.[2]
Solution: Rigorously degas the solvent and the assembled reaction mixture before heating. This can be done by sparging with an inert gas (Ar or N₂) for 15-30 minutes or, for maximum oxygen removal, by subjecting the mixture to several freeze-pump-thaw cycles.[6]
Suboptimal Temperature: Many Suzuki couplings require thermal energy to proceed at a reasonable rate, particularly for less reactive substrates.[4]
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase (e.g., to 100-110 °C) can significantly improve conversion.[6] However, be aware that excessive temperatures can accelerate catalyst decomposition and side reactions.[6]
Q2: My starting materials are consumed, but my yield is low due to significant side products. How can I minimize these?
The formation of byproducts points to competing reaction pathways. The most common culprits are homocoupling, dehalogenation, and protodeboronation.
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid (R-B(OH)₂ → R-R). It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst, which can be reduced to Pd(0) by consuming the boronic acid.[2][6]
Solution:
Improve Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[2][6]
Use a Pd(0) Source: Start directly with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can consume the boronic acid.[6][13]
Controlled Addition: In some cases, slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[8][13]
Dehalogenation of the Organohalide: In this pathway, the halide on the starting material (Ar-X) is replaced by a hydrogen atom (Ar-H). This typically occurs after oxidative addition if a hydride source is available in the reaction mixture.[2]
Solution:
Identify Hydride Source: Common hydride sources include certain amine bases or alcohol solvents.[6]
Change Reagents: If dehalogenation is a major issue, switch to a non-hydridic base like a carbonate (K₂CO₃) or phosphate (K₃PO₄) and use an aprotic solvent (e.g., dioxane, toluene).[6]
Protodeboronation: As discussed previously, this is the loss of the boronic acid group, which simply reverts the reagent to its corresponding arene (R-B(OH)₂ → R-H).[7]
Solution:
Use Stable Boron Reagents: Employ boronic esters (pinacol, neopentyl glycol) or trifluoroborate salts.[8]
Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous conditions can sometimes suppress protodeboronation.[13]
Minimize Reaction Time/Temperature: Use a more active catalyst system to allow the reaction to complete faster and at a lower temperature, giving the boronic acid less time to decompose.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for my substrates?
The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling. There is no single universal catalyst system; selection is dictated by the electronic and steric properties of your coupling partners.
For Simple, Activated Substrates (Aryl Iodides/Bromides): Standard, less sophisticated catalysts like Pd(PPh₃)₄ or in-situ systems generated from Pd(OAc)₂ with PPh₃ are often sufficient.
For Challenging Substrates (Aryl Chlorides, Hindered Systems): These require more advanced ligands to facilitate the difficult oxidative addition and reductive elimination steps.[5]
Bulky, Electron-Rich Ligands: These are the gold standard for difficult couplings. Electron-richness increases the electron density on the palladium, promoting oxidative addition.[2] Bulkiness accelerates the final reductive elimination step to release the product.[1][2]
Examples: Well-known classes include the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[5][8][12][14]
Ligand Class
Key Properties
When to Use
Triarylphosphines (e.g., PPh₃, P(o-tol)₃)
Moderately electron-donating, air-stable.
Standard couplings with aryl iodides and bromides.[12]
Dialkylbiarylphosphines (e.g., SPhos, XPhos)
Very electron-rich and bulky.
The go-to choice for aryl chlorides, hindered substrates, and achieving high turnover numbers.[5][13]
N-Heterocyclic Carbenes (NHCs)
Strongly electron-donating, sterically tunable.
Excellent for aryl chlorides and are often more thermally stable than phosphines.[1][2]
Ferrocenylphosphines (e.g., dppf)
Bidentate, robust ligand.
Good general-purpose ligand, often effective in a wide range of couplings.
Q2: What is the mechanistic role of the base, and how do I choose the right one?
The base performs multiple essential functions in the catalytic cycle.[1] Its primary role is to react with the boronic acid to form an "ate" complex (e.g., [R-B(OH)₃]⁻).[16][17] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during the transmetalation step.[15][17][18] Without a base, transmetalation does not occur efficiently.[1]
Base
Type
Strength
Common Solvents
Notes
Na₂CO₃, K₂CO₃
Carbonate
Moderate
Toluene/H₂O, Dioxane/H₂O
Excellent general-purpose bases for a wide variety of substrates.[17]
Cs₂CO₃
Carbonate
Stronger
Toluene, Dioxane, THF
Often provides higher yields for difficult couplings due to higher solubility and cation effects.[13]
K₃PO₄
Phosphate
Moderate
Toluene, Dioxane (often anhydrous)
A very effective base, particularly for sterically hindered or sensitive substrates.[13]
KF
Fluoride
Weak
THF, Toluene
Used for substrates with base-labile functional groups (e.g., esters) that would be hydrolyzed by stronger bases.[18][21]
KOtBu, NaOH
Alkoxide/Hydroxide
Strong
THF, Dioxane
Very strong bases, used less commonly but can be effective in specific cases. Can promote side reactions.[13]
Data compiled from multiple sources for illustrative purposes.[17]
Q3: My boronic acid appears to be decomposing on the bench or in the reaction. What are my options?
Boronic acid instability is a frequent cause of low yields.[2] The primary decomposition pathway is protodeboronation, but oligomerization to form boroxines can also occur.[9][22]
Use Fresh Reagents: Always start with the assumption that your boronic acid may have degraded. Use a freshly opened bottle or purify it before use.
Switch to Boronic Esters: Pinacol esters are significantly more stable towards protodeboronation and are easily handled crystalline solids.[9] They can often be used directly in the coupling reaction.
Employ MIDA Boronates: For extremely unstable boronic acids (e.g., many 2-heteroaryl derivatives), MIDA boronates provide exceptional bench stability. They are stable to chromatography and release the boronic acid slowly under the basic aqueous conditions of the Suzuki reaction, preventing decomposition.[6][10]
Use Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are robust alternatives to boronic acids.[8][10]
Part 3: Key Protocols & Methodologies
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative example and should be optimized for specific substrates.
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.2–1.5 eq), and the base (2.0–3.0 eq).
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.
Degassing: Degas the entire reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[23]
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it in one portion (1-5 mol%).
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[23]
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[23]
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[8][23]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[1][3][24]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for unreactive halides like aryl chlorides.[5][24]
Transmetalation: The organic group (Ar²) from the activated boronate complex is transferred to the palladium center, displacing the halide. This step requires the base to activate the boronic acid.[1][24]
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst, which can re-enter the cycle.[1][24]
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. Available at: [Link]
HZPT Blog. why use base in suzuki coupling. Available at: [Link]
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available at: [Link]
Protodeboronation - Wikipedia. Available at: [Link]
Slideshare. Suzuki cross coupling reaction. Available at: [Link]
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B. Available at: [Link]
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Available at: [Link]
Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
ResearchGate. In Suzuki coupling can the boronic acid couple with each other?. Available at: [Link]
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available at: [Link]
INOVATUS JOURNALS. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. Available at: [Link]
ResearchGate. Cross-Coupling Reactions: A Practical Guide. Available at: [Link]
ResearchGate. Effect of solvent on the Suzuki reaction. Available at: [Link]
Harvard University. The Suzuki Reaction. Available at: [Link]
Aqueous workup and extraction techniques for isolating the compound
Welcome to the Technical Support Center for Aqueous Workup and Extraction Techniques. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Aqueous Workup and Extraction Techniques. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of chemical compounds. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
This center is structured in a practical, question-and-answer format to directly address the issues you are most likely to face at the bench.
Section 1: The Basics of Liquid-Liquid Extraction (LLE)
Question: I've performed a reaction in an organic solvent. What is the fundamental purpose of an aqueous workup?
An aqueous workup is a critical purification step following a chemical reaction. Its primary purpose is to separate the desired organic product from a host of potential impurities. This is achieved by introducing an immiscible aqueous phase to the organic reaction mixture. The process leverages the differing solubilities of the components between the two liquid phases.[1]
Key objectives of a workup include:
Quenching the reaction: Halting the chemical reaction by consuming or neutralizing any remaining reactive reagents.
Removing inorganic byproducts: Salts and other inorganic materials are typically highly soluble in water and will partition into the aqueous layer.
Removing water-soluble organic impurities: Unreacted starting materials or byproducts with high water solubility can be washed away.
Adjusting pH to isolate acidic or basic compounds: This is the cornerstone of acid-base extraction, a powerful purification technique.[2][3][4]
Question: I'm unsure which layer is my organic phase and which is the aqueous phase. How can I quickly and safely identify them?
This is a common and critical question, as misidentification can lead to the accidental disposal of your product. The identity of the layers is determined by their relative densities.
The Causality: Solvents that are less dense than water (e.g., diethyl ether, ethyl acetate, hexane, toluene) will form the top layer. Solvents that are denser than water (e.g., dichloromethane (DCM), chloroform) will form the bottom layer.
Protocol for Layer Identification:
Consult a Density Table: Before you begin, it's good practice to know the densities of your solvents.
The "Drop Test": If you are uncertain, add a few drops of water to the separatory funnel.[5] The water will travel to and merge with the aqueous layer. If the drops travel through the top layer to join the bottom, your aqueous phase is at the bottom. If they merge with the top layer, your aqueous phase is on top.
Never discard any layer until you have definitively isolated your product. [5] It is wise to save all layers until you have confirmed the location of your compound, for instance, through Thin Layer Chromatography (TCM).[6]
Section 2: Troubleshooting Common Extraction Problems
Question: I've shaken my separatory funnel, but now I have a thick, milky layer between the organic and aqueous phases that won't separate. What is this, and how do I fix it?
You are dealing with an emulsion, one of the most frequent frustrations in liquid-liquid extraction.[7][8] An emulsion is a stable dispersion of fine droplets of one liquid within another, preventing the clean separation of the two phases.[9]
The Causality: Emulsions are often caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids in biological samples, or certain reaction byproducts) that reduce the interfacial tension between the aqueous and organic layers.[7][8] Vigorous shaking increases the surface area between the two liquids, promoting emulsion formation.[7]
Troubleshooting Flowchart for Emulsions:
Caption: A step-by-step guide to breaking emulsions.
Detailed Protocols for Breaking Emulsions:
Patience and Gentle Agitation: The first and simplest step is to let the separatory funnel stand undisturbed.[10][11] Gently swirling the funnel or stirring the emulsion with a glass rod can help the droplets coalesce.[5]
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[7][12] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[7]
Filtration: Pass the entire mixture through a plug of glass wool or a pad of Celite in a funnel.[7][12] This can physically disrupt the emulsion.
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers.[10][12][13]
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and break the emulsion.[7][12]
Prevention: The best strategy is prevention. Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the layers.[7]
Question: My product is polar and seems to have poor recovery in standard organic solvents. How can I improve its extraction from the aqueous layer?
This is a classic challenge when dealing with polar compounds. The goal is to decrease your product's affinity for the aqueous phase and increase its affinity for the organic phase.
The Causality: The distribution of a solute between two immiscible phases is governed by its partition coefficient (K). For polar compounds, K often favors the aqueous phase. To improve extraction, you must shift this equilibrium.
Strategies to Enhance Extraction of Polar Compounds:
The Salting Out Effect: This is a powerful technique where a high concentration of an inorganic salt (like NaCl or (NH₄)₂SO₄) is added to the aqueous phase.[14][15][16] The salt ions hydrate, effectively reducing the amount of "free" water available to dissolve the organic compound. This makes the polar organic compound less soluble in the aqueous phase and drives it into the organic layer, thereby increasing extraction efficiency.[15][17]
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous extraction apparatus can be used. This method repeatedly passes fresh organic solvent through the aqueous phase over an extended period, allowing for the gradual and efficient extraction of the compound.
Solvent Choice: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate. In some cases, a mixture of solvents can be effective.
pH Adjustment: If your polar compound has an acidic or basic functional group, you can use acid-base extraction principles to neutralize it, making it less polar and more soluble in the organic phase.[8][18]
Section 3: Acid-Base Extraction
Question: How do I separate a mixture of an acidic, a basic, and a neutral compound using extraction?
Acid-base extraction is an elegant and powerful technique that exploits the different pKa values of compounds to selectively move them between aqueous and organic phases.[2][19]
The Causality: The core principle is that charged (ionic) species are more soluble in water, while neutral organic molecules are more soluble in organic solvents.[2][4] By adding an acid or a base, you can protonate or deprotonate functional groups, changing a compound's charge and, therefore, its preferred layer.
Experimental Workflow for Separating an Acidic, Basic, and Neutral Mixture:
Caption: Workflow for acid-base extraction.
Key Considerations:
Choice of Base: To extract a carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is often sufficient and preferable to a strong base like sodium hydroxide (NaOH), which could cause hydrolysis of esters or other sensitive functional groups.[2][20]
Back Extraction: For a higher degree of purity, a "back extraction" can be performed. For example, after isolating the basic compound in the organic phase, it can be re-extracted into a fresh acidic aqueous phase, leaving behind any co-extracted neutral impurities in the organic layer.[18][21][22]
Section 4: The Drying Stage
Question: After my extraction, the organic layer is cloudy. What does this mean, and how do I fix it?
A cloudy organic layer indicates the presence of finely dispersed, suspended water droplets. Before evaporating the solvent to isolate your product, this water must be removed.
The Causality: Even immiscible organic solvents will dissolve a small amount of water. The final wash, often with brine, removes the bulk of this dissolved water, but trace amounts remain.[1][23]
Protocol for Drying an Organic Layer:
Pre-dry with Brine: Always perform a final wash of your organic layer with a saturated NaCl solution (brine). This removes the majority of the dissolved water.[6][23]
Add a Drying Agent: Transfer the organic layer to an Erlenmeyer flask and add a suitable anhydrous inorganic salt. These salts work by forming hydrates, effectively sequestering the water.
How much to add? Add the drying agent in small portions and swirl the flask. Initially, it will clump together as it absorbs water. Keep adding until some of the agent remains free-flowing, indicating that all the water has been absorbed.
Remove the Drying Agent: Decant or filter the dried organic solution away from the hydrated salt. The solution should now be clear ("bright").
Solvent Evaporation: You can now safely remove the solvent (e.g., via rotary evaporation) to obtain your dry product.
Salting out. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]
Three Common SPE Problems. (2017, January 18). LCGC International. Retrieved from [Link]
The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. (n.d.). Sabinet African Journals. Retrieved from [Link]
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]
Practical Aspects of Solvent Extraction. (n.d.). LCGC International. Retrieved from [Link]
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023, February 24). Hawach Scientific. Retrieved from [Link]
solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]
Back_extraction. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International. Retrieved from [Link]
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Salting Out. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]
Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. (2025, August 7). ResearchGate. Retrieved from [Link]
Salting out – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
What are some common mistakes when doing liquid-liquid extraction labs?. (2019, May 17). Reddit. Retrieved from [Link]
How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025, January 21). SCION Instruments. Retrieved from [Link]
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]
7.7: Liquid-Liquid Extractions. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]
Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved from [Link]
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. (2014, November 7). ResearchGate. Retrieved from [Link]
Problems with extractions. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
Workup: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Using drying agents. (n.d.). University of Alberta, Department of Chemistry. Retrieved from [Link]
Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved from [Link]
Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]
Practical Aspects of Solvent Extraction. (n.d.). LCGC International. Retrieved from [Link]
Drying agent- which one to choose?. (2021, December 14). Sciencemadness.org. Retrieved from [Link]
Workup Tips. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Drying liquids | Resource. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
MITOCW | Reaction Work-Up I | MIT Digital Lab Techniques Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
Solvent Workup Guide for Chemists | PDF. (n.d.). Scribd. Retrieved from [Link]
Theory of Aqueous Workup. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS. (n.d.). John Wiley & Sons. Retrieved from [Link]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene is primarily achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-bromo-2-chlorophenol reacts with cyclopropylmethyl bromide to form the desired ether.
While the reaction appears straightforward on a laboratory scale, scaling up presents unique challenges that require careful consideration of reaction parameters, potential side reactions, and purification strategies. This guide will walk you through these critical aspects.
Reaction Pathway Overview
The overall synthetic route can be visualized as a two-step process, starting from the readily available 2-chlorophenol.
Troubleshooting
Stability issues of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene in storage
Technical Support Center: 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene Introduction Welcome to the technical support guide for 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS No. 1369869-79-3).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
Introduction
Welcome to the technical support guide for 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS No. 1369869-79-3). This document is intended for researchers, scientists, and professionals in drug development who utilize this intermediate in their synthetic workflows. The stability and purity of starting materials are paramount for reproducible and successful experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the storage and stability of this specific haloanisole derivative. Our recommendations are grounded in the fundamental chemical principles governing its constituent functional groups—the aryl halide core and the cyclopropylmethyl ether moiety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene?
A: For optimal stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][2] Recommended storage temperatures and durations are summarized in the table below.
Q2: Is this compound particularly sensitive to light, air, or moisture?
A: Yes, it is potentially sensitive to all three, primarily due to the ether linkage.
Air (Oxygen): Ethers are susceptible to the formation of explosive peroxides upon prolonged exposure to oxygen. While some ethers exhibit low peroxide formation rates, this is a critical safety and purity consideration.[3][4]
Light: Light, particularly UV light, can catalyze the formation of free radicals, accelerating peroxide formation and potentially causing other degradation pathways.[1]
Moisture: While the compound itself is not highly hygroscopic, moisture can facilitate hydrolytic decomposition, especially in the presence of acidic or basic impurities.
Q3: What are the visible signs of degradation in my sample?
A: The first signs of degradation are often invisible and only detectable by analytical methods (TLC, LC-MS, NMR). However, significant degradation may manifest as:
Color Change: Development of a yellow or brownish hue from its typical off-white or colorless state.
Change in Viscosity: If the compound is a liquid or oil at room temperature, you might observe increased viscosity, suggesting potential polymerization or the formation of larger degradation products.
Precipitate Formation: The appearance of solid material in a liquid sample.
Q4: How can I quickly check the purity of my stored sample before use?
A: A quick thin-layer chromatography (TLC) analysis is the most straightforward method. Spot your stored sample alongside a reference sample (if available) or a previously recorded TLC image. The appearance of new spots or significant streaking indicates the presence of impurities. For a more quantitative assessment, running a quick NMR spectrum or an LC-MS analysis is recommended to identify and quantify any degradation products.
Issue 1: My reaction yields are inconsistent, or I see unexpected byproducts.
This is the most common issue arising from the degradation of a starting material. The root cause can be traced to specific chemical processes occurring during storage.
Possible Cause A: Peroxide Formation
Causality: The ether functional group can react with atmospheric oxygen via a free-radical mechanism, especially when exposed to light, to form hydroperoxides and peroxides.[3][4] These peroxide impurities can alter reaction pathways, quench organometallic reagents, or act as unwanted oxidants, leading to unpredictable outcomes and the formation of complex byproduct mixtures.
Troubleshooting & Validation:
Detection: Before using any stored sample that has been exposed to air, it is crucial to test for peroxides. See Protocol 2: Peroxide Detection in Ethereal Compounds for a detailed, step-by-step procedure.
Remediation: If peroxides are detected, the sample must be purified. Do NOT concentrate the material by distillation or rotary evaporation, as this can concentrate explosive peroxides. Peroxides can be removed by passing the compound (dissolved in a suitable solvent) through a column of activated alumina or by gentle treatment with a reducing agent like sodium sulfite or ferrous sulfate.
Prevention: Always store the compound under an inert atmosphere (argon or nitrogen) and in an amber or foil-wrapped vial to protect it from light.[1] Consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT, ~50 ppm) for very long-term storage, if compatible with your downstream applications.[4]
Possible Cause B: Hydrolysis or Acid-Catalyzed Cleavage of the Ether
Causality: The cyclopropylmethoxy group, while generally stable, can be cleaved under acidic conditions. The ether oxygen can be protonated, turning the cyclopropylmethoxy group into a good leaving group. The resulting cyclopropylmethyl carbocation is notably stabilized, making this cleavage pathway more favorable than with simple alkyl ethers.[5] This degradation results in the formation of 4-bromo-2-chlorophenol and cyclopropylmethanol or its rearranged products. The newly formed phenol can interfere with a wide range of chemical reactions.
Troubleshooting & Validation:
Detection: The primary degradation product, 4-bromo-2-chlorophenol, is acidic and will appear as a distinct new spot on TLC and have characteristic signals in NMR and LC-MS analysis.[6]
Remediation: If phenolic impurities are detected, the compound can be purified by performing a simple liquid-liquid extraction. Dissolve the material in a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a mild base like 1% aqueous sodium bicarbonate to remove the acidic phenol. Follow with a water wash and brine, then dry and concentrate the organic layer.
Prevention: Ensure the compound is stored away from acidic vapors and is never stored in contact with acidic materials.[1][7] Use high-purity, neutral solvents for any stock solutions.
Logical Flow for Troubleshooting Stability Issues
Caption: Potential chemical degradation pathways.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
Receipt: Upon receipt, inspect the container for a tight seal. If the compound is to be stored for more than one month, transfer it into a clean, dry amber glass vial with a PTFE-lined cap.
Inerting: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.
Sealing: Immediately and tightly seal the vial. For extra protection, wrap the cap and neck with Parafilm®.
Labeling: Clearly label the vial with the compound name, date received, and storage conditions.
Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any acidic or oxidizing materials.
Dispensing: When removing a sample for use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. If possible, dispense the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Re-flush the headspace with inert gas before re-sealing and returning to storage.
[8]
Protocol 2: Peroxide Detection in Ethereal Compounds
This is a qualitative test. Handle all materials with appropriate personal protective equipment (PPE).
Prepare Test Solution: Add ~10 mg of the compound to 1 mL of a non-interfering solvent like acetic acid or isopropanol in a test tube.
Prepare Reagent: Create a fresh potassium iodide (KI) solution by dissolving ~100 mg of KI in 1 mL of glacial acetic acid. The solution should be colorless.
Testing: Add 2-3 drops of the fresh KI reagent to the test solution.
Observation: Vigorously shake the test tube. The formation of a yellow color indicates low levels of peroxides, while a brown color indicates high levels. The color results from the oxidation of iodide (I⁻) to iodine (I₂).
Confirmation (Optional): Add a drop of a 1% starch solution. A dark blue or purple color confirms the presence of iodine and thus, peroxides.
References
Wikipedia. (n.d.). Cyclopentyl methyl ether. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. Retrieved from [Link]
Zeon Corporation. (2010, September 10). Introduction of ether-type solvent; Cyclopentyl Methyl Ether (CPME). Retrieved from [Link]
DrugFuture. (n.d.). Cyclopropyl Methyl Ether. Retrieved from [Link]
Quora. (2014, January 5). Are aryl halides more stable than haloalkanes?. Retrieved from [Link]
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved from [Link]
CASNU.COM. (n.d.). 1369869-79-3 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene. Retrieved from [Link]
MDPI. (2023, March 10). Uncorking Haloanisoles in Wine. Retrieved from [Link]
ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
Wikipedia. (n.d.). Aryl halide. Retrieved from [Link]
IVES Technical Reviews. (2019, October). Haloanisoles and new barrels: highlighting the role played by molds. Retrieved from [Link]
Popa-Burke, I., et al. (2014). The effect of initial purity on the stability of solutions in storage. Journal of Biomolecular Screening, 19(2), 308-16. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2-chloro-1-(chloromethyl)benzene. Retrieved from [Link]
ETS Labs. (n.d.). FAQ: Haloanisole Analysis. Retrieved from [Link]
de Boer, D., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Xenobiotica, 35(3), 235-52. Retrieved from [Link]
Frontiers in Microbiology. (2015, August 18). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]
Agilent Technologies. (n.d.). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ng/L Levels. Retrieved from [Link]
Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
PubChemLite. (n.d.). 1-bromo-2-chloro-3-(cyclopropylmethoxy)benzene. Retrieved from [Link]
Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
Technical Support Center: High-Resolution NMR Spectroscopy
Topic: Resolving Overlapping Peaks in Small Molecule & Peptide Analysis Executive Summary Spectral crowding (overlapping peaks) is the single most common bottleneck in quantitative NMR (qNMR) and structural elucidation....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Overlapping Peaks in Small Molecule & Peptide Analysis
Executive Summary
Spectral crowding (overlapping peaks) is the single most common bottleneck in quantitative NMR (qNMR) and structural elucidation. It originates from three primary sources: magnetic field limitations , similar chemical environments (e.g., carbohydrates, aromatics), and scalar coupling multiplets . This guide moves beyond basic "shimming" advice to provide a tiered troubleshooting protocol ranging from sample manipulation to advanced pulse sequences (Pure Shift) and computational deconvolution.
Part 1: The "Analog" Fixes (Sample Environment)
Q: My shimming is decent (linewidth < 0.8 Hz), but I still have severe overlap in the aromatic region. Should I move to a higher field immediately?
A: Not necessarily. Before booking time on a 900 MHz instrument, manipulate the chemical shift anisotropy via solvent or temperature.
Solvent Titration (The "Benzene Trick"):
Mechanism:[1][2] Aromatic solvents like Benzene-d6 induce ring-current shifts that affect solute protons differently based on their geometry relative to the solvent molecules.
Protocol: If your sample is in CDCl₃, add 5–10% C₆D₆ (or simply run in 100% C₆D₆). This often resolves overlapping aliphatic or aromatic signals that are coincident in chloroform.
Validation: Monitor the solvent lock signal stability after addition.
Temperature Sweeps:
Mechanism:[1][2] Chemical shifts of exchangeable protons (OH, NH) are highly temperature-dependent (typically -10 ppb/K). Non-exchangeable protons also shift due to subtle conformational population changes.
Protocol: Acquire spectra at 298K, 303K, and 308K.
Caution: Ensure your compound is stable. For aqueous samples, avoid approaching the boiling point or freezing point to maintain lock stability.
Q: How do I resolve overlapping peaks for ionizable compounds without ruining the sample?
A: Use pH Titration .
Mechanism:[1][2] The chemical shift of protons near an ionizable group (e.g., carboxylic acid, amine) changes significantly with protonation state.
Protocol: Adjust pH/pD by adding small aliquots of NaOD or DCl. A change of 0.5 pH units can shift alpha-protons by >0.1 ppm, completely clearing an overlap.
Part 2: Advanced Acquisition Strategies (The "Pulse" Fixes)
Q: I cannot change the sample. What 1D experiment yields the highest resolution?
A: Implement Pure Shift NMR (Broadband Homonuclear Decoupling) .
The Issue: A standard proton signal is a multiplet caused by J-coupling. A triplet occupies ~3x the spectral width of a singlet, causing massive overlap.
The Fix: Pure Shift experiments (e.g., PSYCHE , Zangger-Sterk ) collapse multiplets into singlets, effectively removing J-coupling from the F2 dimension.
Impact: This provides a resolution enhancement equivalent to increasing field strength by a factor of 10 (e.g., 500 MHz becomes effectively 5 GHz for resolution).
Acquire.[4][5][6][7] Note that sensitivity is typically 10–20% of a standard 1H spectrum.
Q: When should I move to 2D NMR for resolution?
A: When 1D optimization fails. The HSQC-TOCSY is the "nuclear option" for severe overlap.
Mechanism:[1][2] It spreads crowded proton signals (F2) into the carbon dimension (F1). Even if two protons overlap perfectly at 4.5 ppm, their attached carbons likely differ (e.g., 70 ppm vs 72 ppm). The TOCSY transfer then identifies the spin system for each.
Why not just HSQC? HSQC only correlates H-C. HSQC-TOCSY correlates the overlapping proton to its entire neighbor network, allowing you to "walk" down the chain away from the overlap.
Part 3: Data Processing (The "Digital" Fixes)
Q: Can I resolve peaks post-acquisition without running new experiments?
A: Yes, using Window Functions and Deconvolution .
1. Window Functions (Apodization)
Raw FID data is truncated and noisy. We multiply it by a mathematical function to trade sensitivity for resolution.
Function
Parameter (Bruker/MestReNova)
Effect
Recommended For
Exponential
LB (Line Broadening) > 0
Increases S/N, decreases resolution.
Standard 1H/13C.
Gaussian
LB < 0, GB (Gaussian Broadening) 0.1–0.5
Increases resolution , decreases S/N.
Resolving shoulders/overlaps.
Sine Bell
SSB (Sine Shift) = 2
Removes dispersive tails, improves resolution.
Standard for 2D NMR (COSY/HSQC).
Expert Tip: For 1D resolution enhancement, try LB = -0.3 and GB = 0.5. This performs a "Lorentzian-to-Gaussian" transformation, narrowing the peak base.[8]
2. Computational Deconvolution (GSD)
Technique: Global Spectral Deconvolution (GSD) algorithms fit experimental peaks to theoretical lineshapes (Lorentzian/Gaussian).
Run the Deconvolution algorithm (available in TopSpin, Mnova, ACD/Labs).
The software generates synthetic peaks that sum to the experimental shape.
Result: You get the integral of the individual synthetic peaks, effectively "math-separating" the overlap.
Troubleshooting Matrix
Symptom
Probable Cause
Primary Solution
Secondary Solution
Broad lines (>1.0 Hz) across entire spectrum
Poor Shimming
Re-shim (Gradient shimming). Check for precipitate.
Check temperature stability.
Broad lines only on exchangeable protons (OH, NH)
Chemical Exchange
Change Temperature (Cool down to slow exchange).
Change Solvent (DMSO-d6 instead of CDCl3).
Sharp lines but severe overlap (multiplets)
J-Coupling Crowding
Pure Shift 1D (PSYCHE).
2D J-Resolved Spectroscopy.
Two singlets overlapping perfectly
Identical Chemical Shift
Solvent Titration (Add C6D6).
High-Field Magnet (700+ MHz).
Crowded Aliphatic Region (0.5 - 2.0 ppm)
Structural Similarity
2D HSQC-TOCSY .
1D Selective TOCSY.
Decision Workflow: Resolving Spectral Overlap
Figure 1: Decision tree for resolving overlapping NMR signals. Red indicates the problem start; Blue indicates sample-side modifications; Green indicates advanced acquisition or computational solutions.
References
Pure Shift NMR Methods
Title: Pure shift NMR experiments: recent developments, methods and applications.[3][9][10]
A Comparative Guide to the Certificate of Analysis for 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are of paramount import...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are of paramount importance. This guide provides a comprehensive comparison of the analytical profile of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene , a key building block in medicinal chemistry, with its structurally related analogs. By delving into the nuances of a typical Certificate of Analysis (COA), we aim to equip researchers with the critical knowledge to assess material quality, anticipate potential impurities, and select the most suitable compounds for their synthetic endeavors.
Introduction to 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene and its Analogs
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene (CAS No. 1369869-79-3) is a halogenated aromatic ether that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a cyclopropylmethoxy group, offers multiple reaction sites for further chemical transformations.
For a comprehensive understanding of its analytical profile, we will compare it with three structural analogs that vary in the ether substituent:
Alternative 1: 4-Bromo-2-chloro-1-methoxybenzene (CAS No. 50638-47-6) - A simpler analog with a methoxy group.
Alternative 2: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5) - An analog with a larger, more complex ethoxybenzyl substituent.
Alternative 3: 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene (CAS No. 166959-35-9) - An analog with a short ether chain.
The choice between these molecules in a synthetic route can be influenced by factors such as reactivity, solubility, and the potential for downstream side reactions, all of which are indirectly reflected in their purity and impurity profiles.
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a critical component of quality control in the chemical and pharmaceutical industries. Below, we compare the expected analytical data for our target compound and its alternatives.
Table 1: Comparative Physicochemical and Purity Specifications
The identity, purity, and quality of these compounds are established through a battery of analytical tests. Here, we detail the methodologies and expected outcomes for each.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity of the target molecule and its analogs.
The ¹H NMR spectrum provides information on the number and environment of protons in a molecule.
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene: The spectrum would characteristically show signals for the aromatic protons, the methylene protons of the cyclopropylmethoxy group, and the cyclopropyl ring protons. The aromatic region would display a complex splitting pattern due to the influence of the bromo, chloro, and ether substituents.
Alternatives:
4-Bromo-2-chloro-1-methoxybenzene: A sharp singlet for the methoxy group protons would be a key identifier.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Signals corresponding to the ethoxy group (a triplet and a quartet) and the benzylic methylene protons would be present.
4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene: The spectrum would show characteristic signals for the two methylene groups of the methoxyethoxy chain and a singlet for the terminal methyl group.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene: The spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the cyclopropyl ring.
Alternatives: The number of signals and their chemical shifts would differ based on the specific ether substituent. For example, 4-Bromo-2-chloro-1-methoxybenzene would have 7 carbon signals.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR-based structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and quantifying any impurities. A reverse-phase method is typically employed for these types of aromatic compounds.
Table 2: Typical HPLC Method Parameters
Parameter
Value
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
A time-programmed gradient from high aqueous to high organic
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 220 nm
Injection Volume
10 µL
The retention time will vary for each compound due to differences in polarity conferred by the ether substituent. Generally, the less polar the compound, the longer its retention time in reverse-phase HPLC. We would expect the elution order to be: 4-Bromo-2-chloro-1-methoxybenzene < 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene < 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene < 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Experimental Protocol: HPLC Purity Determination
Mobile Phase Preparation: Prepare mobile phases A and B as specified in Table 2. Filter and degas the solvents.
Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample to be tested at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile). Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.
System Setup: Equilibrate the HPLC system with the initial mobile phase composition.
Analysis: Inject the standard and sample solutions and run the gradient program.
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample by the area percent method. Identify any impurities by comparing their retention times to those of known impurity standards, if available.
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to confirm the molecular weight of the compound and to identify impurities based on their mass-to-charge ratio (m/z).
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight (261.54 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.
Alternatives: The molecular ion peaks will correspond to their respective molecular weights as listed in Table 1, each with its own characteristic isotopic pattern.
The fragmentation pattern in MS provides additional structural information. For example, cleavage of the ether bond is a common fragmentation pathway.
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Instrumentation: Use a GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
GC Method: Develop a temperature program that allows for the separation of the main component from any volatile impurities.
MS Method: Acquire mass spectra in the electron ionization (EI) mode over a mass range of, for example, 40-400 amu.
Data Analysis: Identify the peak corresponding to the main component in the total ion chromatogram (TIC). Analyze its mass spectrum to confirm the molecular weight and compare the fragmentation pattern with the expected structure.
Potential Impurities and Their Significance
The synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene typically involves the etherification of 4-bromo-2-chlorophenol with (bromomethyl)cyclopropane. Potential impurities can arise from starting materials, by-products of the reaction, or subsequent degradation.
Isomeric By-products: Impurities arising from the rearrangement of intermediates.
Over-alkylation or Under-alkylation Products: In the synthesis of analogs with more complex ether chains.
Solvent Residues: Residual solvents from the reaction and purification steps.
The presence of these impurities can impact the yield and purity of subsequent synthetic steps and, in the context of drug development, can have safety implications. A well-documented COA will list the levels of known impurities.
Conclusion: Making an Informed Decision
The selection of a chemical intermediate goes beyond its nominal structure. A thorough evaluation of its Certificate of Analysis provides a deeper understanding of its quality and suitability for a specific application. While 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene and its analogs share a common core structure, the differences in their ether substituents lead to distinct analytical profiles.
Researchers should carefully consider the purity data, the nature and levels of any impurities, and the analytical methods used for characterization. For critical applications, it is advisable to perform orthogonal analytical tests to verify the data provided in the COA. This comparative guide serves as a foundational tool to aid in this critical evaluation process, ultimately contributing to the robustness and success of research and development endeavors.
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
Hoffman Fine Chemicals. 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene. [Link]
PLOS ONE. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. [Link]
PubMed. Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. [Link]
A Tale of Two Halides: A Researcher's Guide to Bromo vs. Chloro Substituents in Cross-Coupling Reactions
In the intricate world of synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. This powerful tool has revolutionize...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. This powerful tool has revolutionized drug discovery, materials science, and countless other fields by enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. At the heart of this chemistry lies the choice of the aryl halide, a decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituents in these critical transformations, grounded in mechanistic principles and supported by experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Fundamental Divide: Understanding the Inherent Reactivity of C-Br and C-Cl Bonds
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This hierarchy is not arbitrary; it is dictated by fundamental chemical properties, primarily the carbon-halogen bond dissociation energy (BDE) and the kinetics of the oxidative addition step.
The oxidative addition of the aryl halide to the palladium(0) catalyst is the inaugural and often rate-limiting step of the catalytic cycle.[1] During this process, the palladium center inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex. The ease with which this occurs is directly related to the strength of the C-X bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, possessing a lower bond dissociation energy.[1] Consequently, less energy is required to cleave the C-Br bond, leading to a faster rate of oxidative addition.[1]
Beyond bond strength, the polarizability of the halogen atom also plays a crucial role. Bromine, being larger and more polarizable than chlorine, facilitates a more favorable interaction with the electron-rich, low-valent palladium(0) catalyst, further accelerating the oxidative addition process.[1]
This fundamental difference in reactivity means that aryl bromides are generally more amenable to cross-coupling under milder conditions, often with lower catalyst loadings and shorter reaction times. In contrast, the activation of the more robust C-Cl bond typically necessitates more forcing conditions or, more elegantly, the use of sophisticated catalyst systems.[2]
The Rise of Specialized Catalysts: Unlocking the Potential of Aryl Chlorides
For many years, the poor reactivity of aryl chlorides limited their widespread use in cross-coupling reactions, despite their significant economic advantages and broader commercial availability compared to their bromo- and iodo-counterparts.[2] The landscape began to shift dramatically with the development of highly active catalyst systems. The key to activating the recalcitrant C-Cl bond lay in increasing the electron density at the palladium center, thereby enhancing its propensity to undergo oxidative addition.
This was achieved through the design and application of sterically hindered and electron-rich ligands. Seminal work by Buchwald, Hartwig, and others introduced biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) that have revolutionized the field.[3][4] These "next-generation" ligands form highly active, monoligated palladium(0) species that are sufficiently electron-rich to cleave the strong C-Cl bond, even in unactivated or electron-rich aryl chlorides.[3][5]
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the choice of halide has the most significant impact.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Comparison: Suzuki-Miyaura, Heck, and Buchwald-Hartwig Amination
To provide a tangible comparison, the following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, contrasting the use of representative bromo- and chloro-arenes.
Table 1: Suzuki-Miyaura Coupling of 4-Halotoluene with Phenylboronic Acid
Parameter
4-Bromotoluene
4-Chlorotoluene
Catalyst System
Pd(OAc)₂ / PPh₃
Pd₂(dba)₃ / XPhos
Catalyst Loading
1-2 mol%
1-2 mol%
Base
K₂CO₃
K₃PO₄
Solvent
Toluene/H₂O
Dioxane
Temperature
80-100 °C
100-110 °C
Reaction Time
2-6 hours
12-24 hours
Typical Yield
>90%
>85%
Note: Data is compiled and generalized from multiple sources to illustrate typical trends.[5][6][7]
The data clearly illustrates that while excellent yields can be achieved with 4-chlorotoluene, it requires a more sophisticated and expensive phosphine ligand (XPhos) and generally longer reaction times compared to its bromo-counterpart, which can be effectively coupled using a more traditional and less costly triphenylphosphine ligand.
Table 2: Heck Reaction of 4-Haloanisole with Styrene
Parameter
4-Bromoanisole
4-Chloroanisole
Catalyst System
Pd(OAc)₂
Pd₂(dba)₃ / P(t-Bu)₃
Catalyst Loading
1-3 mol%
2-5 mol%
Base
Et₃N
Cy₂NMe
Solvent
DMF or Acetonitrile
Dioxane or Toluene
Temperature
100-120 °C
120-140 °C
Reaction Time
4-12 hours
16-48 hours
Typical Yield
>85%
70-85%
Note: Data is compiled and generalized from multiple sources to illustrate typical trends.[8][9][10]
In the Heck reaction, the disparity in reactivity is often more pronounced. While 4-bromoanisole couples efficiently with a simple palladium acetate catalyst, the activation of 4-chloroanisole necessitates a more active catalyst system, such as one employing the bulky and electron-rich tri(tert-butyl)phosphine ligand, along with a stronger base and higher temperatures.[8]
Table 3: Buchwald-Hartwig Amination of 4-Halonitrobenzene with Morpholine
Parameter
4-Bromonitrobenzene
4-Chloronitrobenzene
Catalyst System
Pd₂(dba)₃ / BINAP
Pd₂(dba)₃ / BrettPhos
Catalyst Loading
1-2 mol%
1-2 mol%
Base
NaOt-Bu
NaOt-Bu or LHMDS
Solvent
Toluene
Toluene or Dioxane
Temperature
80-100 °C
100-110 °C
Reaction Time
1-4 hours
8-16 hours
Typical Yield
>95%
>90%
Note: Data is compiled and generalized from multiple sources to illustrate typical trends.[11][12][13]
The Buchwald-Hartwig amination has seen tremendous progress in the coupling of aryl chlorides. The use of highly specialized biaryl phosphine ligands, such as BrettPhos, allows for the efficient amination of even electron-rich aryl chlorides. However, as with other cross-coupling reactions, the bromo-analogs generally react faster and under milder conditions with more traditional ligands like BINAP.
Experimental Protocols
To provide a practical context, here are representative, step-by-step methodologies for the Suzuki-Miyaura coupling of an aryl bromide and an aryl chloride.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add toluene (4 mL) and water (1 mL).
Reaction: Stir the mixture at 90 °C for 4 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene
Reaction Setup: To an oven-dried Schlenk flask, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.5 mmol).
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and XPhos (0.02 mmol).
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous dioxane (5 mL).
Reaction: Stir the mixture at 110 °C for 18 hours.
Workup: Cool the reaction to room temperature. Filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow: Choosing the Right Halide
The choice between a bromo- and chloro-substituent is a strategic one, balancing reactivity, cost, and the stage of the synthetic campaign. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting bromo- vs. chloro-substituents.
Conclusion and Future Outlook
The narrative of bromo versus chloro substituents in cross-coupling is a classic tale of reactivity versus economics. Aryl bromides remain the workhorse for many applications due to their inherent reactivity, allowing for rapid and reliable bond construction under relatively mild conditions. However, the remarkable advances in catalyst development have rendered aryl chlorides as highly viable, and often preferable, substrates, particularly in large-scale industrial settings where cost is a primary driver.
The ongoing pursuit of more active, stable, and versatile catalysts will continue to blur the lines between the reactivity of these two halides. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more efficient systems that can activate the C-Cl bond at room temperature with minimal catalyst loading. Ultimately, the choice between a bromo and a chloro substituent will always be context-dependent, but with the ever-expanding toolbox available to the modern chemist, the possibilities for both are greater than ever before.
References
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme Connect. [Link]
Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC. [Link]
The iron-catalysed Suzuki coupling of aryl chlorides. ORCA - Cardiff University. [Link]
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]
Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal. [Link]
Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. PubMed. [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]
Advances in the Heck chemistry of aryl bromides and chlorides. Scilit. [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC. [Link]
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
Suzuki cross‐coupling of aryl chlorides and aryl bromides catalyzed by BIAN‐NHC‐Pd reported by Green. ResearchGate. [Link]
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. [Link]
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [Link]
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation: A Comparative Technical Guide
Executive Summary For decades, Combustion Elemental Analysis (EA) stood as the gatekeeper of chemical characterization, requiring milligrams of high-purity sample to confirm elemental composition. Today, High-Resolution...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, Combustion Elemental Analysis (EA) stood as the gatekeeper of chemical characterization, requiring milligrams of high-purity sample to confirm elemental composition. Today, High-Resolution Mass Spectrometry (HRMS) has largely superseded EA in drug development and academic research. By leveraging sub-ppm mass accuracy and precise isotopic fine structure, HRMS offers a faster, more sensitive, and information-rich alternative for formula confirmation.
This guide objectively compares HRMS against its primary alternatives—Elemental Analysis and Low-Resolution MS—and provides a self-validating experimental protocol for achieving publication-grade formula confirmation.
Part 1: The Comparative Landscape
The Gold Standard Shift: HRMS vs. Elemental Analysis (EA)
While EA measures the weight percent of C, H, and N, HRMS measures the exact mass-to-charge ratio (
) of the molecule. The shift in regulatory and journal guidelines (e.g., J. Org.[1] Chem., ACS guidelines) reflects the superior utility of HRMS for precious, small-scale samples.
Ionization suppression; isomers are indistinguishable without fragmentation
Throughput
Low (Serial processing)
High (LC-MS autosamplers)
Expert Insight: EA is a "purity" measurement as much as an identity one. If your sample contains 5% solvent or inorganic salt, EA fails. HRMS, coupled with UPLC, separates the analyte from the matrix, allowing formula confirmation even in crude reaction mixtures.
The Resolution Gap: HRMS vs. Low-Resolution (Unit) MS
Low-resolution instruments (Quadrupoles, Ion Traps) measure "Nominal Mass" (integer precision). This creates dangerous ambiguity in drug development where isobaric interferences are common.
The Isobaric Problem: Consider a target molecule with nominal mass 282 Da .
Low-Res MS: Detects
282. Is it your drug ()? Or an impurity ()? It cannot tell.
Result: A resolution of >30,000 FWHM easily separates these peaks.[3]
Technology Selection: Orbitrap vs. Q-TOF
For researchers choosing an HRMS platform, the choice typically lies between Orbital Trap (Orbitrap) and Quadrupole Time-of-Flight (Q-TOF) technologies.[3][4][5]
Table 2: Instrument Performance Comparison
Metric
Thermo Orbitrap (e.g., Exploris/Q-Exactive)
Agilent/Bruker/Sciex Q-TOF
Resolving Power
Ultra-High: >100,000 to 500,000+
High: 30,000 – 80,000
Mass Stability
Excellent (Internal calibration holds for days)
Good (Requires frequent lock-mass correction)
Scan Speed
Slower (Hz drops as resolution increases)
Fast: Constant high speed (ideal for UHPLC)
Isotopic Fidelity
Good, but space-charge effects can distort ratios at high loads
Excellent: Linear detector response preserves isotope ratios
Best Use Case
Complex matrix, isobaric resolution, unknown ID
Fast chromatography, screening, quantitation
Part 2: Experimental Protocol for Formula Confirmation
Objective: Determine the elemental formula of a synthesized small molecule (Target
Step 1: Calibration. Perform a full mass calibration (positive/negative switching) using the manufacturer’s standard mix (e.g., Pierce™ FlexMix or NaCsI).
Requirement: Mass residuals must be < 1 ppm RMS across the mass range (m/z 100–1500).
Step 2: Lock Mass Setup (Crucial). Enable "Internal Lock Mass" or "Real-time Recalibration."
Mechanism:[10][4][11] Inject a known background ion (e.g., Polysiloxane
391.2842 or Leucine Enkephalin) simultaneously with the sample. The software corrects drift in real-time.
Phase 2: Sample Preparation
Concentration: Dilute sample to 100–500 ppb (ng/mL) in LC-MS grade Methanol/Water (50:50).
Why? High concentrations cause "detector saturation" (TOF) or "space charge effects" (Orbitrap), shifting mass accuracy by >10 ppm.
Additives: Add 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for Negative Mode) to ensure efficient ionization.
Phase 3: Data Acquisition & Processing
Method: Flow Injection Analysis (FIA) or short LC gradient (if purity is low).
Resolution Setting: Set to at least 60,000 FWHM (Orbitrap) or Max Res Mode (Q-TOF).
Validation Logic (The "Sigma Fit"):
Extract Ion: Identify the monoisotopic peak (
).
Calculate Error:
.
Isotope Pattern Matching: Compare the observed abundance of A+1 (
) and A+2 (, , etc.) peaks against the theoretical pattern.
Acceptance Criteria: Mass Error < 5 ppm AND Isotope Pattern Match > 90% confidence.
Part 3: Visualizing the Workflow
Diagram 1: The Formula Confirmation Decision Tree
This logic gate helps researchers decide which technique to employ based on sample stage and requirements.
Caption: Decision logic for selecting between HRMS and Elemental Analysis based on sample purity and availability.
Caption: Step-by-step HRMS workflow including mandatory validation checkpoints for mass accuracy and isotopic fidelity.
References
Journal of Organic Chemistry. (2025).[12] Author Guidelines: Characterization of New Compounds. American Chemical Society.
[Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Context: Principles of Orbitrap vs TOF).
[Link]
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.[3]
[Link]
Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. (Context: Mass spectrometry acceptance criteria).
[Link]
Holčapek, M., et al. (2012). High-resolution mass spectrometry in the pharmaceutical industry.[13] Drug Discovery Today. (Context: Comparison of Q-TOF and Orbitrap).
[Link]
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
This guide provides detailed procedures for the proper and safe disposal of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene, a halogenated aromatic ether. Adherence to these protocols is critical for ensuring laboratory s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides detailed procedures for the proper and safe disposal of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene, a halogenated aromatic ether. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The information herein is synthesized from established best practices for handling halogenated organic compounds and data from structurally similar chemicals.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
Toxicity: Halogenated organic compounds are often classified as harmful if swallowed, inhaled, or in contact with skin[1][2][3][4][5].
Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory system[1][2][4][5][6][7].
Environmental Hazard: Many halogenated hydrocarbons are toxic to aquatic life and can have long-lasting environmental effects[7][8]. It is crucial to prevent any release into drains or waterways[1][9].
Combustion Products: In the event of a fire, this compound may emit toxic and corrosive fumes, including carbon oxides and hydrogen halides[1][10].
Summary of Physicochemical and Hazard Data (Inferred from Analogous Compounds):
Based on classifications for similar brominated and chlorinated aromatics like 1-Bromo-4-cyclopropylbenzene and 4-Bromo-2-chlorophenol.[1][2]
Physical State
Likely a liquid or low-melting solid at room temperature.
Based on related structures such as 1-bromo-2-chlorobenzene and 4-bromochlorobenzene.[4][10]
Solubility
Insoluble in water.
A common characteristic of halogenated aromatic hydrocarbons.[2]
Incompatibilities
Strong oxidizing agents.
A general precaution for many organic compounds to prevent hazardous reactions.[8]
Personal Protective Equipment (PPE) and Handling
Given the potential hazards, stringent personal protection and specific handling protocols are mandatory. The causality is clear: preventing exposure eliminates risk.
Engineering Controls: All handling of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene must be conducted within a certified chemical fume hood to prevent inhalation of vapors or mists[1]. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible[11].
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical[9].
Eye and Face Protection: Safety glasses with side shields or chemical goggles are required. A face shield should be worn if there is a risk of splashing[9].
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin contact[1].
Respiratory Protection: If working outside of a fume hood (not recommended) or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Management Protocol
Immediate and correct response to a spill is vital to contain the hazard and mitigate exposure.
Step-by-Step Spill Cleanup:
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
Don Appropriate PPE: Before cleanup, don the full PPE as described in Section 2.
Contain and Absorb: For liquid spills, cover with a non-combustible absorbent material like dry earth, sand, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent[1].
Collect Waste: Carefully sweep or scoop the absorbed material into a closable, clearly labeled salvage container designated for hazardous waste[1][9].
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the spill to the laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional protocols.
Disposal Pathway for 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
The defining characteristic for disposal is the presence of halogen atoms (bromine and chlorine). This classifies it as a halogenated organic waste .
Core Disposal Principle:
Halogenated organic wastes must not be mixed with non-halogenated organic wastes. The reason is that halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HBr)[12][13]. Mixing waste streams complicates and increases the cost of disposal.
Step-by-Step Disposal Procedure:
Segregation at Source: Designate a specific, properly labeled waste container for "Halogenated Organic Waste"[12]. This container should be made of a compatible material (e.g., glass or polyethylene).
Container Labeling: The waste container must be clearly labeled with:
"Hazardous Waste"
"Halogenated Organic Solvents/Liquids"
The full chemical name: "4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene" and any other halogenated compounds in the container[12].
Associated hazard pictograms (e.g., exclamation mark for irritant/harmful)[1].
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials[14][15]. The container must be kept closed except when adding waste[14].
Final Disposal: The collected waste must be disposed of through a licensed professional waste disposal service or the institution's EHS department[5][9][10]. This typically involves incineration at a federally regulated hazardous waste facility[12]. Do not attempt to dispose of this chemical down the drain or in regular trash[1][9].
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene.
Caption: Decision workflow for handling and disposal.
References
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. Retrieved from [Link]
CPAchem Ltd. (2023). Safety Data Sheet: 4-Bromo-2-chlorophenol. Retrieved from [Link]
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
Acros Organics. (2025). Safety Data Sheet: 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Retrieved from [Link]
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]
U.S. Chemical Safety Board. (2024). What Are OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
Justrite. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]
Pharmaffiliates. 4-Bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene. Retrieved from [Link]
PubChem. 4-Bromo-2-chloro-1-ethylbenzene. Retrieved from [Link]
As a Senior Application Scientist, I approach the handling of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene not merely by reading a label, but by analyzing its structural moieties to predict reactivity and physiological impact.
This compound features three distinct functional groups that dictate our safety protocol:
Halogenated Benzene Core (Br, Cl): Increases lipophilicity and potential for bioaccumulation. Structurally similar analogs (e.g., 4-bromo-2-chloro-1-methoxybenzene) are classified as Acute Tox. 4 (Oral) and often carry significant Aquatic Toxicity (H400/H410) risks due to their persistence.
Ether Linkage: Generally stable, but contributes to the compound's solubility in organic solvents, facilitating dermal absorption.
Cyclopropyl Group: While kinetically stable, cyclopropyl rings possess significant ring strain (~27.5 kcal/mol). Under acidic conditions or metabolic oxidation, ring-opening can occur, potentially forming reactive alkylating species.
Operational Directive: Treat this compound as a potent irritant and potential aquatic toxin . All handling must prevent dermal contact and environmental release.
Personal Protective Equipment (PPE) Architecture
We do not use a "one-size-fits-all" PPE approach. Protection must scale with the operational state of the chemical (Solid vs. Solvated).
PPE Selection Matrix
Component
Solid State Handling (Weighing/Transfer)
Solution State Handling (Reaction/Extraction)
Scientific Rationale
Hand Protection
Single Nitrile (Min 5 mil)
Double Gloving (Laminate inner / Nitrile outer)
Halogenated aromatics can permeate standard nitrile in <15 mins if dissolved in carrier solvents (e.g., DCM, THF).
Eye Protection
Safety Glasses w/ Side Shields
Chemical Splash Goggles
Solution splashes track around glasses; solids generally do not.
Respiratory
Fume Hood (Face Velocity >100 fpm)
Fume Hood + Sash lowered
Prevents inhalation of dusts (solid) or solvent vapors (solution).
Body Defense
Standard Lab Coat (Cotton/Poly)
Chemical-Resistant Apron (Tyvek/PVC)
Protects personal clothing from saturation during potential flask failure.
Visualization: PPE Decision Logic
The following logic flow ensures you select the correct barrier based on the experimental phase.
Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of the reagent.
Operational Protocols: From Bench to Waste
A. Weighing & Transfer (Solid Phase)
The Hazard: Static electricity can cause light powders to "jump," leading to inhalation or bench contamination.
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat before contact.
Containment: Perform all weighing inside a chemical fume hood. Do not use a balance on an open bench.
Technique: Use the "tap-transfer" method. Avoid pouring directly from the source bottle to prevent neck fouling.
B. Reaction Setup (Solvated Phase)
The Hazard: Cyclopropylmethoxy derivatives are often intermediates in coupling reactions (e.g., Suzuki-Miyaura). The solvents used (DCM, DMF) act as vehicles, carrying the toxin through skin.
Solvent Choice: If using Dichloromethane (DCM), you must use Silver Shield/Laminate gloves under nitrile. DCM permeates nitrile in seconds, carrying the halogenated payload with it.
Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor pressure buildup of the solvent/reagent mixture.
C. Waste Disposal Strategy
Core Requirement: Zero discharge to drains.
Solid Waste: Contaminated weigh boats, paper towels, and gloves go into "Hazardous Solid Waste" (double-bagged).
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with acidic aqueous streams if metal catalysts are present, to avoid exothermic precipitation.
Emergency Response & Spill Management
In the event of a release, immediate action minimizes long-term liability and health risks.
Spill Response Workflow
Figure 2: Triage workflow for chemical spills, distinguishing between manageable local cleanups and situations requiring evacuation.
First Aid Measures:
Eye Contact: Flush immediately for 15 minutes.[1][2][3][4] Note: The cyclopropyl ether moiety is lipophilic; water alone may not remove all residue. Follow with an isotonic saline wash if available in the ER.
Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol or acetone ; these solvents expand skin pores and drive the halogenated compound deeper into the dermis.
References
CAS Common Chemistry . 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene Details. American Chemical Society. Link
Sigma-Aldrich . Safety Data Sheet for 4-Bromo-2-chloro-1-methoxybenzene (Structural Analog). Link
Thermo Fisher Scientific . Glove Selection Guide for Halogenated Solvents. Link
PubChem . Compound Summary: Halogenated Aryl Ethers Toxicity Profile. National Library of Medicine. Link